Blarcamesine Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-84-0 | |
| Record name | Blarcamesine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLARCAMESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Sigma-1 Receptor Agonist Activity of Blarcamesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (B1667132) Hydrochloride (ANAVEX®2-73) is an experimental small molecule drug candidate being investigated for the treatment of Alzheimer's disease, Parkinson's disease dementia, Rett syndrome, and other central nervous system (CNS) disorders[1][2][3]. Its primary mechanism of action is centered on its activity as a sigma-1 receptor (S1R or SIGMAR1) agonist[1][4][5]. The sigma-1 receptor is a unique ligand-operated chaperone protein, predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][6][7]. This subcellular localization positions it as a critical modulator of intercellular stress signaling and cellular homeostasis, making it a promising therapeutic target for neurodegenerative diseases[8][9]. This guide provides a detailed technical overview of Blarcamesine's interaction with the sigma-1 receptor, its downstream signaling effects, and the experimental methodologies used to characterize its activity.
Pharmacodynamics and Binding Profile
Blarcamesine acts as a mixed ligand, primarily targeting the sigma-1 receptor. It also demonstrates agonist activity at the muscarinic M1 receptor and the ionotropic glutamate (B1630785) NMDA receptor, albeit with lower affinity[1][10][11]. This multi-target engagement may contribute to its broad neuroprotective effects[4].
Quantitative Data: Binding Affinities
The binding affinities of Blarcamesine for its primary and secondary targets have been determined through various in vitro assays.
| Target | Affinity Metric | Value | Reference |
| Sigma-1 Receptor (S1R) | IC50 | 860 nM | [1][10] |
| Muscarinic M1 Receptor | Affinity | ~5 µM | [1][10] |
| NMDA Receptor | Affinity | ~8 µM | [1][10] |
Core Mechanism: Sigma-1 Receptor Agonism and Downstream Signaling
The sigma-1 receptor functions as an intracellular chaperone that regulates numerous cellular processes, particularly under conditions of stress[6][8]. As an agonist, Blarcamesine activates S1R, initiating a cascade of neuroprotective signaling pathways.
Modulation of Endoplasmic Reticulum (ER) Stress
The S1R resides at the ER-mitochondria interface and plays a pivotal role in mitigating ER stress[1][6]. Under normal conditions, S1R is in a complex with the binding immunoglobulin protein (BiP), an ER chaperone[6][7]. Upon agonist stimulation by a ligand like Blarcamesine, or during cellular stress, S1R dissociates from BiP. This dissociation allows S1R to interact with and stabilize other proteins, helping to regulate the Unfolded Protein Response (UPR) and restore cellular proteostasis[7][12].
Caption: Blarcamesine-induced S1R activation and modulation of ER stress.
Regulation of Calcium Homeostasis
The S1R is a key regulator of calcium (Ca²⁺) signaling between the ER and mitochondria[7][13]. By binding to S1R, Blarcamesine facilitates the proper functioning of inositol (B14025) 1,4,5-trisphosphate receptors (IP3R3), which are channels that control the release of Ca²⁺ from the ER[7]. This regulated Ca²⁺ transfer to the mitochondria is essential for maintaining mitochondrial function, bioenergetics, and preventing apoptosis triggered by calcium dysregulation[6][7].
Caption: Blarcamesine's role in regulating ER-mitochondrial calcium flux via S1R.
Promotion of Autophagy
A critical downstream effect of S1R activation by Blarcamesine is the induction of autophagy[5][13][14]. Autophagy is the cellular process for clearing damaged organelles and misfolded protein aggregates, such as amyloid-beta and tau, which are hallmarks of Alzheimer's disease[15][16]. Blarcamesine has been shown to restore impaired autophagy, promoting the biogenesis of autophagosomes and their fusion with lysosomes to degrade toxic cellular waste[3][16][17]. This mechanism is considered a key contributor to its potential disease-modifying effects[2][18].
Caption: S1R-mediated induction of autophagy by Blarcamesine.
Neuroprotection: Anti-Apoptotic and Anti-Oxidant Effects
Blarcamesine exhibits significant neuroprotective properties by inhibiting pathways leading to programmed cell death (apoptosis) and combating oxidative stress[1][19]. S1R activation prevents the release of pro-apoptotic factors like cytochrome c from mitochondria and modulates the ratio of Bax/Bcl-2 proteins to favor cell survival[1]. Furthermore, it inhibits mitochondrial respiratory dysfunction, thereby reducing the production of reactive oxygen species (ROS) and protecting neurons from oxidative damage[1][19][20].
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. anavex.com [anavex.com]
- 3. lifespan.io [lifespan.io]
- 4. What is Blarcamesine used for? [synapse.patsnap.com]
- 5. alzforum.org [alzforum.org]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blarcamesine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 13. anavex.com [anavex.com]
- 14. neurologylive.com [neurologylive.com]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Anavex Life Sciences Reports New Publication in Medical Journal Highlighting the Established Precise Autophagy Mechanism with Blarcamesine - BioSpace [biospace.com]
- 17. anavex.com [anavex.com]
- 18. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurologylive.com [neurologylive.com]
- 20. seekingalpha.com [seekingalpha.com]
Blarcamesine Hydrochloride and its Role in Cellular Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blarcamesine (B1667132) hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (SIGMAR1), a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. Emerging preclinical and clinical data suggest that blarcamesine's neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's, are significantly mediated by its ability to restore cellular homeostasis through the enhancement of autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms by which blarcamesine modulates cellular autophagy pathways, supported by quantitative data from key preclinical studies and detailed experimental protocols.
Introduction to Blarcamesine and Autophagy
Blarcamesine is a mixed sigma-1/muscarinic receptor agonist that has shown promise in clinical trials for Alzheimer's disease by slowing cognitive and functional decline[1][2][3][4]. One of its primary mechanisms of action is the potentiation of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins[5][6][7][8]. Dysfunctional autophagy is a known hallmark of several neurodegenerative diseases, leading to the accumulation of toxic protein aggregates, such as amyloid-beta and tau, which are implicated in the pathology of Alzheimer's disease[9][10][11][12]. By activating SIGMAR1, blarcamesine is proposed to enhance the cellular cleanup process, thereby mitigating neurotoxicity and supporting neuronal health[13][14][15][16].
Core Signaling Pathway: SIGMAR1 Activation and Autophagy Induction
The central mechanism of blarcamesine-induced autophagy involves the activation of the SIGMAR1 receptor. This activation is believed to facilitate a crucial interaction between SIGMAR1 and GABA A receptor-associated protein (GABARAP), a key member of the Atg8 family of ubiquitin-like proteins that are essential for autophagosome formation and maturation[1][5][13].
Recent studies have elucidated that human SIGMAR1 contains a conserved LC3-interacting region (LIR) motif that specifically interacts with GABARAP[5]. This interaction is modulated by SIGMAR1 agonists like blarcamesine and is fundamental for the incorporation of GABARAP into autophagosomes, a critical step for both the biogenesis of the autophagic vesicle and its eventual fusion with the lysosome for cargo degradation[5][9]. The activation of SIGMAR1 by blarcamesine, therefore, acts as an upstream regulator of the autophagic flux[1][9][16].
Quantitative Data on Autophagy Modulation
Preclinical studies have quantified the effect of blarcamesine on key markers of autophagy. The primary method for assessing autophagic activity is the measurement of autophagic flux, which represents the entire process of autophagy, from autophagosome formation to lysosomal degradation. This is often determined by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. Therefore, an increase in LC3-II levels, particularly in the presence of a lysosomal inhibitor to block its degradation, is indicative of enhanced autophagic flux. Another key protein, p62/SQSTM1, acts as a cargo receptor that is itself degraded by autophagy; thus, a decrease in p62 levels suggests increased autophagic activity.
The following tables summarize the quantitative findings from the study by Christ, M.G. et al. (2019) in the journal Cells, which investigated the effects of ANAVEX®2-73 on autophagy in human cell lines[5].
Table 1: Effect of Blarcamesine (ANAVEX®2-73) on Autophagic Flux (LC3-II Levels) in HeLa Cells
| Treatment Condition | Fold Change in LC3-II Levels (vs. Control) |
| Blarcamesine (ANAVEX®2-73) | ~1.5 - 2.0 |
| Blarcamesine + Bafilomycin A1 | ~2.5 - 3.0 |
Data are estimations based on graphical representations in the cited literature and represent a significant increase in autophagic flux.
Table 2: Effect of Blarcamesine (ANAVEX®2-73) on p62/SQSTM1 Levels in HeLa Cells
| Treatment Condition | Change in p62 Levels |
| Blarcamesine (ANAVEX®2-73) | Significant Decrease |
A decrease in p62 levels indicates enhanced autophagic degradation of this cargo receptor.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of blarcamesine's effect on autophagy.
Cell Culture and Treatment
-
Cell Lines: Human HeLa and HEK293 cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For autophagy induction, cells were treated with Blarcamesine (ANAVEX®2-73) at specified concentrations. To inhibit lysosomal degradation and measure autophagic flux, Bafilomycin A1 (BafiA1) was added to the culture medium for the final hours of the experiment.
Western Blotting for Autophagy Markers
This protocol is used to quantify the protein levels of LC3 and p62.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated on a 12% polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against LC3, p62, and a loading control (e.g., actin or GAPDH). Following washes with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified using densitometry software. The ratio of LC3-II to the loading control was calculated to determine the relative amount of autophagosome-associated LC3.
Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter
This method allows for the visualization and quantification of autophagic flux within living cells. The tandem fluorescent protein mCherry-EGFP is fused to LC3. In the neutral pH of the autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates a successful autophagic flux.
-
Transfection: Cells were transfected with a plasmid encoding the mCherry-EGFP-LC3 reporter protein using a suitable transfection reagent.
-
Treatment: Transfected cells were treated with blarcamesine or control vehicle.
-
Imaging: Live-cell imaging was performed using a confocal microscope equipped with lasers for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm) excitation.
-
Analysis: The number of yellow (EGFP-positive, mCherry-positive) and red (EGFP-negative, mCherry-positive) puncta per cell were quantified using image analysis software. An increase in the ratio of red to yellow puncta indicates an enhancement of autophagic flux.
Conclusion
Blarcamesine hydrochloride robustly enhances cellular autophagy through the activation of the SIGMAR1 receptor. The core mechanism involves a direct interaction between activated SIGMAR1 and the key autophagy protein GABARAP, which facilitates autophagosome biogenesis and maturation. Quantitative preclinical data demonstrate a significant increase in autophagic flux and degradation of the autophagy substrate p62 upon blarcamesine treatment. The experimental protocols detailed herein provide a framework for the continued investigation of blarcamesine and other SIGMAR1 agonists in the context of autophagy modulation for the treatment of neurodegenerative and other diseases characterized by impaired cellular homeostasis.
References
- 1. Frontiers | The sigma-1 receptor as a neurohomeostatic decision hub for GABARAP-mediated receptor trafficking and macroautophagy [frontiersin.org]
- 2. Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains | eLife [elifesciences.org]
- 4. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional analysis of the GABARAP interaction motif (GIM) | EMBO Reports [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. anavex.com [anavex.com]
- 9. anavex.com [anavex.com]
- 10. researchgate.net [researchgate.net]
- 11. Conserved LIR-specific interaction of Sigma-1 receptor and GABARAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. The sigma-1 receptor as a neurohomeostatic decision hub for GABARAP-mediated receptor trafficking and macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The sigma-1 receptor as a neurohomeostatic decision hub for GABARAP-mediated receptor trafficking and macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Blarcamesine Hydrochloride on Neuroinflammation and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Blarcamesine (B1667132) hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein. Emerging preclinical and clinical data highlight its potential as a therapeutic agent in neurodegenerative diseases, primarily through its modulatory effects on neuroinflammation and oxidative stress. This technical guide provides an in-depth overview of the core mechanisms of action of Blarcamesine, focusing on its impact on these two critical pathological processes. It summarizes available quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Introduction to Blarcamesine and its Primary Target
Blarcamesine is a mixed sigma-1/muscarinic receptor agonist that has demonstrated neuroprotective properties in various models of neurological disorders, including Alzheimer's disease.[1][2][3] Its primary mechanism of action is believed to be mediated through the activation of the S1R.[1][4][5] The S1R is a transmembrane protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating cellular homeostasis, including calcium signaling, mitochondrial function, and cellular stress responses.[6][7]
Impact on Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. Preclinical studies have demonstrated that Blarcamesine effectively mitigates oxidative stress.
Reduction of Lipid Peroxidation
In a mouse model of Alzheimer's disease induced by the administration of amyloid-beta (Aβ) peptide 25-35, Blarcamesine treatment has been shown to prevent the Aβ-induced increase in lipid peroxidation in the hippocampus.[8][9][10] Malondialdehyde (MDA), a marker of lipid peroxidation, was significantly reduced in the brains of mice pre-treated with Blarcamesine.[8][9][10]
Table 1: Effect of Blarcamesine on Lipid Peroxidation in an Aβ₂₅₋₃₅-Induced Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage | Key Finding | Reference |
| Blarcamesine | Not Specified | Prevented Aβ₂₅₋₃₅-induced brain oxidative injury. | [8][10] |
| Blarcamesine | Not Specified | Less vulnerability to Aβ₂₅₋₃₅-induced oxidative stress. | [8][10] |
Restoration of Mitochondrial Function
Mitochondrial dysfunction is a central feature of neurodegenerative diseases, leading to increased ROS production and energy deficits. Blarcamesine has been shown to restore mitochondrial function in preclinical models.[2][10] Studies have indicated that Blarcamesine treatment can normalize mitochondrial respiration in the hippocampus of Aβ₂₅₋₃₅-treated mice.[10]
Activation of the Nrf2 Antioxidant Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5][11][12][13][14][15][16] The activation of S1R by Blarcamesine is thought to modulate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of neuronal cells.
Attenuation of Neuroinflammation
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of Blarcamesine against oxidative stress and neuroinflammation are orchestrated through a complex signaling network initiated by the activation of the S1R.
Experimental Workflow: Assessing Oxidative Stress
A typical experimental workflow to assess the impact of Blarcamesine on oxidative stress in a preclinical model is depicted below.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the effects of Blarcamesine on oxidative stress and mitochondrial function.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol provides a general method for measuring malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue homogenates.
-
Tissue Homogenization:
-
Excise brain tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the TBARS assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) for normalization.
-
-
TBARS Reaction:
-
To a designated volume of the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at a wavelength of 532 nm using a spectrophotometer.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
Seahorse XF Analyzer for Mitochondrial Respiration
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells or isolated mitochondria.[1][13][14][17][18][19][20][21][22][23][24]
-
Cell/Mitochondria Preparation:
-
For cellular assays, seed neuronal cells in a Seahorse XF culture plate and allow them to adhere.
-
For isolated mitochondria, prepare a suspension of mitochondria from brain tissue homogenates.
-
-
Assay Setup:
-
Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
-
Measurement and Analysis:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound demonstrates significant potential in mitigating neuroinflammation and oxidative stress, key pathological drivers of neurodegenerative diseases. Its primary mechanism of action through the activation of the sigma-1 receptor initiates a cascade of downstream signaling events that enhance cellular resilience. The preclinical data, although requiring further quantification in some areas, strongly support its neuroprotective effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Blarcamesine and other S1R agonists in the context of neurodegeneration. Further research focusing on detailed dose-response relationships and the elucidation of the complete signaling network will be crucial for the successful clinical translation of this promising therapeutic candidate.
References
- 1. anavex.com [anavex.com]
- 2. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
- 3. researchgate.net [researchgate.net]
- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anavex.com [anavex.com]
- 9. lifespan.io [lifespan.io]
- 10. neurologylive.com [neurologylive.com]
- 11. researchgate.net [researchgate.net]
- 12. anavex.com [anavex.com]
- 13. researchgate.net [researchgate.net]
- 14. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. anavex.com [anavex.com]
- 22. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Blarcamesine Hydrochloride: A Novel Modulator of Mitochondrial Function in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Rett syndrome, represent a significant and growing global health burden. A converging body of evidence points to mitochondrial dysfunction as a central pathological mechanism in the onset and progression of these devastating disorders. Blarcamesine Hydrochloride (ANAVEX®2-73), a novel, orally available small molecule, has emerged as a promising therapeutic candidate due to its unique mechanism of action centered on the activation of the sigma-1 receptor (S1R). This technical guide provides a comprehensive overview of Blarcamesine's role in mitigating mitochondrial dysfunction in neurodegeneration, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction: The Nexus of Mitochondrial Dysfunction and Neurodegeneration
Mitochondria, the powerhouses of the cell, are integral to neuronal health, responsible for ATP production, calcium homeostasis, and the regulation of apoptosis. In neurodegenerative conditions, a cascade of mitochondrial impairments unfolds, including diminished respiratory capacity, increased production of reactive oxygen species (ROS), and altered mitochondrial dynamics. These deficits contribute to synaptic dysfunction, neuronal loss, and the clinical manifestations of cognitive and motor decline.
This compound is a selective S1R agonist. The S1R is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for communication between these two organelles.[1] By activating the S1R, Blarcamesine is positioned to restore cellular homeostasis and counteract the downstream consequences of mitochondrial dysfunction.[2][3][4]
Mechanism of Action: Blarcamesine and the Sigma-1 Receptor
Blarcamesine's primary mechanism of action is the activation of the S1R.[5] This activation is believed to initiate a cascade of neuroprotective effects. The S1R is a pluripotent modulator of cellular function, and its activation by Blarcamesine has been shown to:
-
Modulate Calcium Homeostasis: The S1R interacts with the inositol (B14025) trisphosphate receptor (IP3R) at the MAM, regulating the transfer of calcium from the ER to the mitochondria.[6][7] This is crucial for maintaining mitochondrial bioenergetics and preventing calcium overload, a key trigger of cell death pathways.
-
Enhance Mitochondrial Respiration: Preclinical studies have demonstrated that Blarcamesine can restore mitochondrial respiratory function in the face of neurotoxic insults.[8][9]
-
Reduce Oxidative Stress: By preserving mitochondrial integrity and function, Blarcamesine helps to mitigate the excessive production of ROS, a major contributor to neuronal damage in neurodegenerative diseases.[8][9]
-
Promote Autophagy: Blarcamesine has been shown to restore impaired autophagy, the cellular process for clearing damaged proteins and organelles, which is often dysfunctional in neurodegenerative diseases.[10]
Blarcamesine also exhibits activity as a muscarinic receptor modulator, which may contribute to its cognitive-enhancing effects.[5]
Blarcamesine's core mechanism of action.
Preclinical Evidence: Restoring Mitochondrial Function in Disease Models
Preclinical studies in a nontransgenic mouse model of Alzheimer's disease, using intracerebroventricular injection of amyloid-β peptide (Aβ25-35), have provided direct evidence of Blarcamesine's mitochondrial protective effects.[8][9]
Quantitative Data from Preclinical Studies
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Lipid Peroxidation | Aβ25-35 injected mice | Blarcamesine | 0.3 - 1 mg/kg IP | Dose-dependent prevention of Aβ25-35-induced increase in lipid peroxidation. | [8] |
| Mitochondrial Respiration | Aβ25-35 injected mice | Blarcamesine | 0.01 - 1 mg/kg IP | Restored normal mitochondrial respiration. | [8][9] |
| Bax/Bcl-2 Ratio | Aβ25-35 injected mice | Blarcamesine | Not specified | Prevented Aβ25-35-induced increases in the Bax/Bcl-2 ratio. | [8][9] |
| Cytochrome c Release | Aβ25-35 injected mice | Blarcamesine | Not specified | Prevented Aβ25-35-induced cytochrome c release into the cytosol. | [8][9] |
Clinical Development: Blarcamesine in Neurodegenerative Diseases
Blarcamesine has undergone extensive clinical investigation in Alzheimer's disease, Parkinson's disease dementia, and Rett syndrome.[2][3][4][11][12]
Alzheimer's Disease
A Phase 2b/3 study in patients with early Alzheimer's disease demonstrated that Blarcamesine significantly slowed cognitive decline.[13][14]
| Endpoint | Study | Treatment Group | Placebo Group | Outcome | Reference |
| ADAS-Cog13 | Phase 2b/3 (48 weeks) | 30 mg: 34.6% slowing of decline; 50 mg: 38.5% slowing of decline | - | Statistically significant slowing of cognitive decline compared to placebo. | [3][4][13] |
| CDR-SB | Phase 2b/3 (48 weeks) | 30 mg: 28.6% slowing of worsening; 50 mg: 26.5% slowing of worsening | - | Statistically significant slowing of cognitive worsening. | [13] |
| Brain Atrophy (Whole Brain) | Phase 2b/3 (48 weeks) | 37.6% slowing of atrophy | - | Significant reduction in the rate of brain atrophy. | [13] |
| Brain Atrophy (Total Gray Matter) | Phase 2b/3 (48 weeks) | 63.5% slowing of atrophy | - | Significant reduction in the rate of gray matter loss. | [13] |
| Neurofilament Light Protein (NfL) | Phase 2b/3 (48 weeks) | Significant reduction | - | Reduction in a marker of nerve cell damage. | [13] |
Parkinson's Disease Dementia
A Phase 2 proof-of-concept study in patients with Parkinson's disease dementia (PDD) showed improvements in both motor and cognitive symptoms.[11][12][15]
| Endpoint | Study | Treatment Group (50 mg) | Placebo Group | Outcome | Reference |
| MDS-UPDRS Total Score | Phase 2 (14 weeks) | -14.51 point improvement | - | Statistically significant improvement in motor and non-motor symptoms (p=0.034). | [12][15] |
| CDR System (Continuity of Attention) | Phase 2 (14 weeks) | Significant improvement | - | Statistically significant improvement in attention (p=0.029). | [11] |
| CDR System (Power of Attention) | Phase 2 (14 weeks) | Significant improvement | - | Statistically significant improvement in attention (p=0.015). | [11] |
Rett Syndrome
Mitochondrial dysfunction is also implicated in Rett syndrome, a neurodevelopmental disorder.[16][17][18][19] Blarcamesine has been investigated in a mouse model of Rett syndrome and has undergone Phase 2 and Phase 3 clinical trials in this patient population.[20][21]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of Blarcamesine's effects on mitochondrial function.
General experimental workflow.
Measurement of Mitochondrial Respiration in Isolated Mouse Brain Mitochondria
This protocol is adapted from high-throughput respirometry techniques.
-
Mitochondrial Isolation:
-
Euthanize mice and dissect the brain region of interest (e.g., hippocampus) in ice-cold isolation buffer.
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
-
-
Respirometry:
-
Use a Seahorse XFe Analyzer or a similar instrument for measuring oxygen consumption rates (OCR).
-
Plate the isolated mitochondria (typically 2.5-10 µg of protein per well) in a specialized microplate.
-
Sequentially inject substrates and inhibitors to measure different respiratory states:
-
State II (Basal Respiration): OCR in the presence of substrates (e.g., pyruvate (B1213749) and malate (B86768) for Complex I-driven respiration).
-
State III (ADP-stimulated Respiration): Add ADP to stimulate ATP synthesis.
-
State IVo (Oligomycin-inhibited Respiration): Add oligomycin (B223565) to inhibit ATP synthase.
-
State IIIu (Uncoupled Respiration): Add an uncoupling agent like FCCP to measure maximal respiration.
-
Non-mitochondrial Respiration: Add rotenone (B1679576) and antimycin A to inhibit the electron transport chain.
-
-
Analyze the OCR data to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Determination of Bax/Bcl-2 Ratio by Western Blot
-
Protein Extraction:
-
Homogenize brain tissue or lyse cultured cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the Bax and Bcl-2 band intensities to a loading control (e.g., β-actin or GAPDH).
-
Calculate the Bax/Bcl-2 ratio for each sample.
-
Measurement of Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring malondialdehyde (MDA), a marker of lipid peroxidation.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer.
-
Add butylated hydroxytoluene (BHT) to the homogenate to prevent further oxidation during the assay.
-
-
TBARS Assay:
-
Mix the sample homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor.
-
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
-
Cell Fractionation:
-
Harvest cells and resuspend them in a hypotonic buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while keeping the mitochondria intact.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytosolic and mitochondrial fractions as described in section 5.2.
-
Use a primary antibody specific for cytochrome c.
-
The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Use loading controls specific for each fraction (e.g., COX IV for the mitochondrial fraction and GAPDH for the cytosolic fraction) to ensure equal loading.
-
Signaling Pathways and Logical Relationships
Logical relationship of Blarcamesine's intervention.
Conclusion and Future Directions
This compound represents a promising, mechanistically distinct therapeutic approach for a range of neurodegenerative diseases. Its ability to target the S1R at the crucial ER-mitochondria interface directly addresses the fundamental pathology of mitochondrial dysfunction. The robust preclinical data, coupled with encouraging clinical trial results in Alzheimer's disease and Parkinson's disease dementia, underscore the potential of this molecule to modify the course of these debilitating conditions.
Future research should continue to elucidate the downstream signaling pathways of S1R activation in greater detail. Further long-term clinical studies are warranted to confirm the durability of Blarcamesine's effects on cognitive, functional, and biomarker endpoints. The development of Blarcamesine highlights the therapeutic potential of targeting mitochondrial function in the fight against neurodegeneration.
References
- 1. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doc.rero.ch [doc.rero.ch]
- 6. Comparison of three analytical platforms for quantification of the neurofilament light chain in blood samples: ELISA, e… [ouci.dntb.gov.ua]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. New scoring methodology improves the sensitivity of the Alzheimer’s Disease Assessment Scale-Cognitive subscale (ADAS-Cog) in clinical trials | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation Procedure [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mass-Spectrometry Based Oxidative Lipidomics and Lipid Imaging: Applications in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Mitochondrial Respiratory Activity [bio-protocol.org]
Blarcamesine: A Technical Guide to its Anti-Apoptotic and Anti-Oxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (SIGMAR1), a unique intracellular chaperone protein.[1][2] It is currently under investigation for the treatment of several neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, and Rett syndrome.[3][4] A growing body of preclinical and clinical evidence highlights the potent anti-apoptotic and anti-oxidant properties of Blarcamesine, suggesting a mechanism of action that addresses key pathological features of these conditions. This technical guide provides an in-depth overview of the core scientific findings related to these protective effects, including detailed experimental methodologies, quantitative data, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: SIGMAR1 Activation
The primary mechanism through which Blarcamesine exerts its neuroprotective effects is the activation of SIGMAR1.[5][6] SIGMAR1 is an integral membrane protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular stress responses.[7] Activation of SIGMAR1 by Blarcamesine initiates a cascade of downstream events that collectively enhance cellular resilience against apoptotic and oxidative insults.
Anti-Apoptotic Properties of Blarcamesine
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Blarcamesine has demonstrated significant anti-apoptotic activity in preclinical models, primarily through the modulation of mitochondrial function and the regulation of key apoptotic proteins.
Mitochondrial Protection
Mitochondrial dysfunction is a central hallmark of neurodegeneration, leading to increased oxidative stress and the initiation of the intrinsic apoptotic pathway. Blarcamesine has been shown to protect mitochondria from pathological insults.[8][9]
Regulation of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. Blarcamesine has been shown to favorably modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[8][9]
Inhibition of Cytochrome c Release
The release of cytochrome c from the mitochondria into the cytosol is a critical step in the activation of the caspase cascade and the execution of apoptosis.
Quantitative Data Summary: Anti-Apoptotic Effects
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Aβ25-35 peptide-injected mice | Blarcamesine (0.01-1 mg/kg IP) | Bax/Bcl-2 ratio in hippocampus | Prevention of Aβ25-35-induced increase | [8][9] |
| Aβ25-35 peptide-injected mice | Blarcamesine (0.01-1 mg/kg IP) | Cytochrome c release into cytosol | Prevention of Aβ25-35-induced increase | [8][9] |
Anti-Oxidant Properties of Blarcamesine
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Blarcamesine exhibits robust anti-oxidant effects by mitigating lipid peroxidation and potentially modulating endogenous antioxidant pathways.
Reduction of Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, is a key indicator of oxidative damage. Blarcamesine has been shown to prevent increases in lipid peroxidation levels in preclinical models of neurotoxicity.[8][9]
Quantitative Data Summary: Anti-Oxidant Effects
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Aβ25-35 peptide-injected mice | Blarcamesine (0.01-1 mg/kg IP) | Lipid peroxidation levels in hippocampus | Prevention of Aβ25-35-induced increase | [8][9] |
| Aβ25-35 peptide-injected mice | Blarcamesine (injected simultaneously with Aβ25-35) | Oxidative stress in the hippocampus | Blocked Aβ25-35-induced oxidative stress | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Blarcamesine's Neuroprotective Effects
Caption: Blarcamesine's neuroprotective signaling cascade.
Experimental Workflow for Assessing Anti-Apoptotic Effects
Caption: Workflow for anti-apoptotic effect assessment.
Experimental Workflow for Assessing Anti-Oxidant Effects
Caption: Workflow for anti-oxidant effect assessment.
Detailed Experimental Protocols
Assessment of Mitochondrial Protection and Apoptosis Markers (Adapted from Lahmy et al., 2014)[8][9]
-
Animal Model: Male Swiss mice injected intracerebroventricularly (ICV) with Aβ25-35 peptide to induce Alzheimer's-like pathology.
-
Blarcamesine Administration: Blarcamesine was administered intraperitoneally (IP) at doses ranging from 0.01 to 1 mg/kg.
-
Mitochondrial Isolation: Hippocampi were dissected and homogenized. Mitochondria were then isolated by differential centrifugation.
-
Western Blotting for Bax and Bcl-2: Protein extracts from hippocampal tissue were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for Bax and Bcl-2. The ratio of Bax to Bcl-2 protein expression was determined by densitometry.
-
Cytochrome c Release: The cytosolic fraction was separated from the mitochondrial fraction by centrifugation. The amount of cytochrome c in the cytosolic fraction was quantified, typically by ELISA or Western blotting.
Assessment of Oxidative Stress (Adapted from Villard et al., 2011)[10]
-
Animal Model: Male Swiss mice injected ICV with Aβ25-35 peptide.
-
Blarcamesine Administration: Blarcamesine was administered IP, either as a curative treatment (after Aβ25-35 injection) or as a protective treatment (simultaneously with Aβ25-35).
-
Lipid Peroxidation Assay: Hippocampal tissue was homogenized, and the levels of lipid peroxidation were measured. A common method is the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.
Assessment of Autophagy (Adapted from Christ et al., 2019)[11]
-
Cell Culture Model: Human cell lines (e.g., neuroblastoma cells) were used.
-
Blarcamesine Treatment: Cells were treated with Blarcamesine at various concentrations.
-
Autophagic Flux Measurement: Autophagic flux was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting and by observing the formation of LC3 puncta using fluorescence microscopy. The use of lysosomal inhibitors like bafilomycin A1 is crucial to distinguish between increased autophagosome formation and decreased degradation.
Conclusion
Blarcamesine demonstrates significant anti-apoptotic and anti-oxidant properties, primarily through the activation of the sigma-1 receptor. Its ability to protect mitochondria, modulate the Bcl-2 protein family, inhibit cytochrome c release, and reduce lipid peroxidation underscores its therapeutic potential for neurodegenerative diseases characterized by these pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the neuroprotective mechanisms of Blarcamesine and other SIGMAR1 agonists. Further research is warranted to fully elucidate the downstream signaling cascades and to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anavex.com [anavex.com]
- 3. anavex.com [anavex.com]
- 4. anavex.com [anavex.com]
- 5. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 6. neurologylive.com [neurologylive.com]
- 7. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25-35 peptide-injected mice, a nontransgenic Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25–35 peptide-injected mice, a nontransgenic Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Blarcamesine Hydrochloride: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine, also known as ANAVEX®2-73, is an investigational drug candidate under development for the treatment of Alzheimer's disease, Parkinson's disease dementia, and other neurodegenerative disorders. Its chemical name is Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine. This technical guide provides a comprehensive overview of the core chemical synthesis pathway for Blarcamesine Hydrochloride, compiled from publicly available patent literature. The synthesis involves a multi-step process, beginning with readily available starting materials and proceeding through several key intermediates to yield the final active pharmaceutical ingredient.
Core Synthesis Pathway
The primary synthetic route to racemic Blarcamesine free base is a five-step process, which is then followed by the formation of the hydrochloride salt. The synthesis originates from the reaction of benzophenone (B1666685) and succinic anhydride.
Step 1: Synthesis of Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid
The initial step involves a Friedel-Crafts-type reaction between benzophenone and succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of a base like triethylamine.
Experimental Protocol:
A mixture of benzophenone, succinic anhydride, and zinc chloride in a suitable solvent is treated with triethylamine. The reaction mixture is stirred, typically at an elevated temperature, to drive the reaction to completion. After the reaction is complete, the product is isolated by extraction and purified by recrystallization.
Step 2: Formation of the Acid Chloride
The carboxylic acid intermediate is then converted to its corresponding acid chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride.
Experimental Protocol:
Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid is reacted with an excess of thionyl chloride, often in an inert solvent. The reaction is typically performed at reflux temperature. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 3: Amide Formation
The acid chloride is subsequently reacted with dimethylamine (B145610) to form the corresponding N,N-dimethylamide.
Experimental Protocol:
The crude acid chloride is dissolved in an appropriate solvent and cooled. A solution of dimethylamine is then added dropwise. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature. The product, tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide, is isolated by extraction and can be purified by chromatography or recrystallization.
Step 4: Reduction to the Amino-diol
A crucial step in the synthesis is the reduction of the amide and the lactone functionalities. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is employed for this transformation, yielding an amino-diol intermediate.
Experimental Protocol:
A solution of tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) is added dropwise to a stirred suspension of lithium aluminum hydride at a reduced temperature. After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then carefully quenched, and the product, 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol, is isolated through a standard workup procedure.
Step 5: Cyclization to Blarcamesine (free base)
The final step in the synthesis of the Blarcamesine free base is an acid-catalyzed intramolecular cyclization of the amino-diol. This reaction forms the tetrahydrofuran ring of the target molecule.
Experimental Protocol:
The 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol is treated with an acid in a suitable solvent. The reaction mixture is heated to promote cyclization. After the reaction is complete, the mixture is neutralized, and the Blarcamesine free base is extracted and purified.
Step 6: Formation of this compound
To improve its pharmaceutical properties, the Blarcamesine free base is converted to its hydrochloride salt.
Experimental Protocol:
The purified Blarcamesine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid in a solvent like ethanol (B145695) or isopropanol (B130326) is added. The this compound salt precipitates out of the solution and can be collected by filtration and dried. Different crystalline forms (polymorphs) of this compound can be obtained by varying the crystallization conditions, such as the solvent system and temperature[1].
Quantitative Data Summary
| Step | Product | Reagents | Typical Yield |
| 1 | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid | Benzophenone, Succinic anhydride, ZnCl2, Triethylamine | Data not available in reviewed sources |
| 2 | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carbonyl chloride | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid, Thionyl chloride | Typically used in situ |
| 3 | Tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carbonyl chloride, Dimethylamine | Data not available in reviewed sources |
| 4 | 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol | Tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide, LiAlH4 | Data not available in reviewed sources |
| 5 | Blarcamesine (free base) | 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol, Acid | Data not available in reviewed sources |
| 6 | This compound | Blarcamesine (free base), HCl | Near quantitative |
Note: Specific yield data for each step is not consistently reported in the publicly available patent literature.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the chemical synthesis pathway of this compound.
Caption: Chemical synthesis pathway of this compound.
References
The Development of Blarcamesine Hydrochloride for Rett Syndrome and Fragile X Syndrome: A Technical Guide
Abstract
Blarcamesine (B1667132) hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the Sigma-1 receptor (SIGMAR1) and a modulator of muscarinic receptors.[1][2] This dual mechanism of action is central to its therapeutic hypothesis, which posits that by restoring cellular homeostasis, Blarcamesine can ameliorate the complex neurological impairments characteristic of neurodevelopmental disorders such as Rett syndrome (RTT) and Fragile X syndrome (FXS).[3][4] This technical guide provides a comprehensive overview of the development of Blarcamesine, summarizing preclinical evidence, clinical trial data, and the methodologies of key experiments. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Blarcamesine's primary pharmacological target is the SIGMAR1 protein, an intracellular chaperone located at the mitochondria-associated endoplasmic reticulum membrane.[5][6] Activation of SIGMAR1 by Blarcamesine initiates a cascade of downstream effects aimed at restoring cellular balance.[3][7] Its modulatory activity at muscarinic receptors, particularly the M1 subtype, is also believed to contribute to its therapeutic effects.[1][5]
The proposed neuroprotective mechanism involves several interconnected pathways:
-
Modulation of Calcium Homeostasis: SIGMAR1 activation helps regulate intracellular calcium flux between the endoplasmic reticulum and mitochondria, a critical process for neuronal function and survival.[1]
-
Mitochondrial Function and Oxidative Stress Reduction: By engaging SIGMAR1, Blarcamesine supports mitochondrial respiration and reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and preventing apoptosis.[5][8]
-
Protein Homeostasis and Autophagy: Blarcamesine has been shown to induce autophagy, a cellular process responsible for clearing damaged organelles and misfolded proteins, which is often impaired in neurodegenerative and neurodevelopmental disorders.[6][8]
-
Anti-inflammatory and Neurotrophic Effects: SIGMAR1 activation can suppress neuroinflammation and may restore levels of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which was observed in preclinical models of FXS.[8][9]
Development for Rett Syndrome
Rett syndrome is a severe neurodevelopmental disorder, primarily caused by mutations in the MECP2 gene, that affects females almost exclusively.[1][7] Blarcamesine's development program for Rett syndrome has included preclinical studies in mouse models and multiple clinical trials in both adult and pediatric populations.
Preclinical Evidence
Studies in heterozygous Mecp2-null female mice, which exhibit neurological impairments that mimic the human disorder, demonstrated that chronic oral administration of Blarcamesine led to significant improvements in multiple motor, sensory, and autonomic phenotypes.[1][7] These included enhanced motor coordination, improved acoustic and visual responses, and reductions in hindlimb clasping (an analog of the characteristic hand stereotypies) and apnea (B1277953) episodes.[1][7]
Clinical Development
The clinical development program for Blarcamesine in Rett syndrome has involved a Phase 2 study in adults, the Phase 3 AVATAR study in adults, and the Phase 2/3 EXCELLENCE study in children.
Clinical Trial Data
Table 1: Summary of Key Rett Syndrome Clinical Trial Results
| Trial Name (NCT ID) | Population | N | Treatment Duration | Primary Endpoint | Key Secondary Endpoints | Results |
| AVATAR (NCT03941444) | Adult Females | 36 | 7 Weeks | RSBQ AUC: Statistically significant improvement over placebo (p=0.037).[3] | ADAMS: Statistically significant improvement (p=0.010).[3] CGI-I: Statistically significant improvement (p=0.037).[3] | Met primary and all key secondary efficacy endpoints, demonstrating clinically meaningful reductions in Rett syndrome symptoms.[3] |
| EXCELLENCE (NCT04304482) | Pediatric Females (5-17 years) | 92 | 12 Weeks | RSBQ Total Score: Change from baseline vs. placebo. | CGI-I: Change from baseline vs. placebo. | Did not meet primary endpoint; difference from placebo was not statistically significant at 12 weeks (-12.93 vs -8.32).[10] A high placebo response was noted.[10] A statistically significant improvement was observed at 4 weeks (-10.32 vs -5.67).[10] |
Experimental Protocols: Key Efficacy Measures
The clinical trials for Rett syndrome utilized validated scales to measure changes in behavior and overall clinical status.
-
Rett Syndrome Behaviour Questionnaire (RSBQ): This is a caregiver-completed questionnaire designed to assess the frequency and severity of a wide range of behavioral and emotional features characteristic of Rett syndrome.[11][12] The instrument consists of items grouped into subscales such as general mood, breathing problems, hand behaviors, and fear/anxiety.[11][13] Scores are rated on a scale, and a total score reflects the overall behavioral burden.[14] The RSBQ has been validated to discriminate RTT from other intellectual disabilities and is accepted by the FDA as a primary outcome measure in RTT clinical studies.[12]
-
Anxiety, Depression, and Mood Scale (ADAMS): The ADAMS is an informant-report screening tool used to evaluate symptoms of anxiety, depression, and other mood disorders in individuals with intellectual disabilities.[15] It comprises 28 items organized into five subscales: Manic/Hyperactive Behaviour, Depressed Mood, Social Avoidance, General Anxiety, and Compulsive Behaviour.[15] A caretaker or professional who knows the individual well completes the rating.
-
Clinical Global Impression - Improvement (CGI-I): The CGI-I is a single-item, 7-point scale rated by an experienced clinician to assess how much a patient's illness has improved or worsened relative to their baseline state at the beginning of the intervention.[16] The scale ranges from 1 ("Very much improved") to 7 ("Very much worse"), with 4 indicating "No change".[17] This measure captures the clinician's overall view of the patient's functioning, taking into account all available information.[16]
Development for Fragile X Syndrome
Fragile X syndrome is the most common inherited cause of intellectual disability and a frequent single-gene cause of autism spectrum disorder.[4] Preclinical research has suggested that Blarcamesine could be a viable therapeutic candidate for FXS.
Preclinical Evidence
Research using the Fmr1 knockout (KO) mouse model of Fragile X has demonstrated the potential of Blarcamesine. In these studies, administration of the drug resulted in the reversal of key behavioral phenotypes.[18][19]
Table 2: Summary of Preclinical Results in Fragile X Syndrome (Fmr1 KO Mouse Model)
| Phenotype Assessed | Finding | Reference |
| Hyperactivity | Chronic treatment significantly reduced hyperactive behavior to levels indistinguishable from wild-type mice. | [19] |
| Associative Learning | Restored normal freezing behavior in fear conditioning tests. | [19] |
| Repetitive/Perseverative Behavior | Partially rescued deficits in marble-burying behavior. | [19] |
| Biomarker (BDNF) | Restored decreased Brain-Derived Neurotrophic Factor (BDNF) levels in the hippocampus to wild-type levels. | [9] |
These findings support SIGMAR1 as a therapeutic target in FXS, and Anavex has indicated plans to initiate a Phase 2/3 clinical trial for this indication.[4][18]
Experimental Protocols: Preclinical Behavioral Assays
The preclinical efficacy of Blarcamesine in the Fmr1 KO mouse model was assessed using a battery of standard behavioral tests.
-
Open Field Test: This assay is used to assess locomotor activity and anxiety-like behavior. The abnormally high activity levels observed in Fmr1 KO mice are indicative of hyperactivity.[19]
-
Fear Conditioning Test: This test evaluates associative learning and memory. Mice learn to associate a neutral context or cue with an aversive stimulus (e.g., a mild foot shock). The "freezing" response upon re-exposure to the context or cue is a measure of fear memory.[19]
-
Marble Burying Test: This assay assesses repetitive and perseverative behaviors, which are analogous to some core symptoms of autism spectrum disorder. The number of marbles buried by a mouse in a set period is quantified.[19]
Conclusion
Blarcamesine hydrochloride represents a promising therapeutic candidate for Rett syndrome and Fragile X syndrome, operating through the activation of the SIGMAR1 pathway to restore cellular homeostasis. In Rett syndrome, it has demonstrated clinically meaningful and statistically significant benefits in adult patients in the Phase 3 AVATAR trial.[3] While the pediatric EXCELLENCE trial did not meet its primary endpoint at 12 weeks, potentially due to a high placebo effect, it showed encouraging early signs of efficacy.[10] For Fragile X syndrome, robust preclinical data in a validated mouse model have established a strong rationale for advancing Blarcamesine into clinical trials.[18][19] The ongoing and future research will be critical in fully defining the clinical utility of this novel therapeutic agent in these challenging neurodevelopmental disorders.
References
- 1. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anavex.com [anavex.com]
- 3. anavex.com [anavex.com]
- 4. anavex.com [anavex.com]
- 5. Blarcamesine - Wikipedia [en.wikipedia.org]
- 6. alzforum.org [alzforum.org]
- 7. anavex.com [anavex.com]
- 8. anavex.com [anavex.com]
- 9. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rettsyndromenews.com [rettsyndromenews.com]
- 11. The Rett Syndrome Behaviour Questionnaire (RSBQ): refining the behavioural phenotype of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A review of the Rett Syndrome Behaviour Questionnaire and its utilization in the assessment of symptoms associated with Rett syndrome [frontiersin.org]
- 13. neurologylive.com [neurologylive.com]
- 14. aaidd.org [aaidd.org]
- 15. novopsych.com [novopsych.com]
- 16. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical global impression - Wikipedia [en.wikipedia.org]
- 18. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 19. fragilexnewstoday.com [fragilexnewstoday.com]
Methodological & Application
Application Notes and Protocols for In Vitro Neuroprotection Assays of Blarcamesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine Hydrochloride (ANAVEX®2-73) is an experimental small molecule drug candidate with potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Rett syndrome.[1][2] Its primary mechanism of action involves the activation of the intracellular sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[3][4] Blarcamesine also exhibits agonist activity at muscarinic acetylcholine (B1216132) receptors.[5][6] The neuroprotective effects of Blarcamesine are attributed to its ability to restore cellular homeostasis by modulating several key pathways, including enhancing autophagy, protecting mitochondrial function against oxidative stress, and regulating calcium homeostasis.[3][4][7]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the neuroprotective properties of this compound. The assays are designed to assess its efficacy in protecting neuronal cells from common stressors implicated in neurodegeneration, such as amyloid-beta (Aβ) toxicity and oxidative stress.
Data Presentation
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinities of Blarcamesine
| Receptor | Binding Affinity (IC₅₀) | Reference |
| Sigma-1 Receptor (S1R) | 860 nM | [5] |
| Muscarinic M1 Receptor | 5 µM | [5] |
Table 2: Summary of In Vitro Neuroprotective Effects of Blarcamesine (Hypothetical Data for Illustrative Purposes)
| Assay | Neurotoxin | Cell Line | Blarcamesine Concentration | Observed Effect |
| Cell Viability (MTT Assay) | Amyloid-beta (Aβ₁₋₄₂) | SH-SY5Y | 1 µM | 30% increase in cell viability vs. toxin alone |
| 10 µM | 65% increase in cell viability vs. toxin alone | |||
| Oxidative Stress (DCFDA Assay) | Hydrogen Peroxide (H₂O₂) | SH-SY5Y | 1 µM | 25% reduction in ROS levels vs. toxin alone |
| 10 µM | 55% reduction in ROS levels vs. toxin alone | |||
| Mitochondrial Membrane Potential (TMRE Assay) | Amyloid-beta (Aβ₁₋₄₂) | Primary Cortical Neurons | 5 µM | 40% restoration of mitochondrial membrane potential |
| Apoptosis (Caspase-3 Activity) | Staurosporine | SH-SY5Y | 10 µM | 50% reduction in caspase-3 activity |
| Calcium Homeostasis (Fura-2 Imaging) | Glutamate | Primary Cortical Neurons | 5 µM | Attenuation of intracellular calcium overload |
Note: The data in Table 2 are illustrative and based on the known mechanisms of Blarcamesine. Researchers should generate their own experimental data.
Experimental Protocols
Cell Culture
The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neuroprotection studies.
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells at approximately 80% confluency using trypsin-EDTA.
In Vitro Neuroprotection Assay using Amyloid-Beta (Aβ) Toxicity Model
This protocol assesses the ability of Blarcamesine to protect neuronal cells from Aβ-induced cytotoxicity.
a) Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ peptide (e.g., 10 µM) to the wells. Include control wells with untreated cells and cells treated with Aβ₁₋₄₂ alone.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) Assessment of Oxidative Stress (DCFDA Assay)
-
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay measures intracellular reactive oxygen species (ROS). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound for 2 hours.
-
Induce oxidative stress with a neurotoxin such as hydrogen peroxide (H₂O₂) or Aβ.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
c) Evaluation of Mitochondrial Membrane Potential (TMRE Assay)
-
Principle: The Tetramethylrhodamine, Ethyl Ester (TMRE) assay measures mitochondrial membrane potential (ΔΨm). TMRE is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Procedure:
-
Culture and treat cells with Blarcamesine and a neurotoxin as described above.
-
Incubate the cells with TMRE (e.g., 100-200 nM) in culture medium for 20-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~549 nm, emission ~575 nm).
-
As a control for depolarization, treat a set of cells with a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
Sigma-1 Receptor Binding Assay
-
Principle: This is a competitive binding assay to determine the affinity of Blarcamesine for the sigma-1 receptor. It typically uses a radiolabeled ligand that is known to bind to the receptor.
-
Procedure (General Outline):
-
Prepare cell membrane homogenates from a cell line expressing the sigma-1 receptor.
-
Incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of Blarcamesine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Blarcamesine's neuroprotective signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the DCFDA oxidative stress assay.
References
- 1. anavex.com [anavex.com]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of bcl-2 overexpression in hippocampal cultures: interactions with pathways of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. anavex.com [anavex.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
Application Notes and Protocols for Alzheimer's Disease Mouse Model Study Design Using Blarcamesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies using Blarcamesine Hydrochloride (ANAVEX®2-73) in mouse models of Alzheimer's disease (AD). The protocols outlined below are based on available preclinical data and are intended to serve as a foundational framework for investigating the therapeutic potential of Blarcamesine.
Introduction to this compound
Blarcamesine (ANAVEX®2-73) is an orally available small molecule that acts as a sigma-1 receptor (SIGMAR1) agonist and a muscarinic receptor modulator.[1] Its proposed mechanism of action in Alzheimer's disease involves the restoration of cellular homeostasis, including the enhancement of autophagy, a critical cellular process for clearing misfolded proteins.[2][3] This upstream mechanism of action targets cellular processes that are compromised early in the pathogenesis of AD, potentially before the extensive formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.[2] Preclinical studies have suggested that Blarcamesine possesses neuroprotective, anti-amnesic, and anti-depressant properties, and has the potential to halt or reverse the course of Alzheimer's disease.[2][4]
Proposed Signaling Pathway of Blarcamesine
Blarcamesine's primary target is the SIGMAR1, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses and maintaining calcium homeostasis. Activation of SIGMAR1 by Blarcamesine is believed to initiate a cascade of downstream effects that collectively contribute to its neuroprotective actions.
Experimental Study Design
A well-designed preclinical study is critical to evaluating the efficacy of Blarcamesine in an AD mouse model. The following sections outline key considerations for the study design.
Choice of Alzheimer's Disease Mouse Model
The selection of an appropriate mouse model is crucial and should align with the specific research questions. Both nontransgenic and transgenic models have been utilized in the study of Blarcamesine and related compounds.
-
Aβ₂₅₋₃₅ Peptide Injection Model (Nontransgenic): This acute model induces AD-like pathology, including tau hyperphosphorylation and cognitive deficits, through the intracerebroventricular (i.c.v.) injection of the toxic Aβ₂₅₋₃₅ peptide fragment. It is useful for studying the direct neuroprotective effects of a compound against Aβ toxicity.
-
3xTg-AD Mouse Model (Transgenic): This widely used model harbors three human transgenes (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and tau pathology in an age-dependent manner, closely mimicking the progression of human AD. This model is suitable for evaluating the disease-modifying potential of Blarcamesine over a longer treatment period.[2]
-
APP/PS1 Mouse Model (Transgenic): This model co-expresses human transgenes for amyloid precursor protein (APP) with the Swedish mutation and presenilin 1 (PSEN1) with a deletion of exon 9. These mice develop early and aggressive Aβ plaque pathology. This model is particularly useful for studying the effects of Blarcamesine on amyloidogenesis and associated cognitive deficits.
Treatment Regimen
The administration protocol for Blarcamesine should be carefully planned.
-
Dosage: Based on preclinical studies, a dose range of 0.1 to 1 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in the Aβ₂₅₋₃₅ injection model.[5] For chronic studies in transgenic models, a dose-ranging study is recommended to determine the optimal therapeutic dose.
-
Route of Administration: While i.p. injection is common in preclinical studies, oral gavage can also be considered to mimic the clinical route of administration for Blarcamesine.
-
Duration of Treatment: For the acute Aβ₂₅₋₃₅ model, treatment is typically administered shortly before or after the peptide injection. For chronic transgenic models, treatment should be initiated before or at the onset of significant pathology and continue for a sufficient duration (e.g., 3-6 months) to assess long-term effects.
Experimental Workflow
A typical experimental workflow for evaluating Blarcamesine in an AD mouse model would involve several key stages.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 22-25°C. A submerged platform (10 cm in diameter) is placed 1-1.5 cm below the water surface. High-contrast visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the swim path are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
Immunohistochemistry (IHC) for Aβ Plaques and Phosphorylated Tau
IHC is used to visualize and quantify the pathological hallmarks of AD in brain tissue.
Protocol:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution. Brains are sectioned on a cryostat or microtome.
-
Staining:
-
Brain sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Sections are incubated overnight at 4°C with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Sections are washed in PBS and incubated with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging and Quantification:
-
Stained sections are imaged using a fluorescence or confocal microscope.
-
The number and area of Aβ plaques and the intensity of p-tau staining are quantified using image analysis software (e.g., ImageJ).
-
Western Blotting for Signaling Proteins
Western blotting is used to measure the levels of specific proteins involved in Blarcamesine's signaling pathway and AD pathology.
Protocol:
-
Protein Extraction: Hippocampal or cortical tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., SIGMAR1, p-Akt, p-GSK-3β, Aβ, p-tau, and a loading control like β-actin or GAPDH).
-
The membrane is washed in TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software and normalized to the loading control.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Morris Water Maze - Escape Latency (seconds)
| Day | Wild-Type + Vehicle | AD Model + Vehicle | AD Model + Blarcamesine (0.1 mg/kg) | AD Model + Blarcamesine (1 mg/kg) |
| 1 | 55 ± 5 | 58 ± 6 | 56 ± 5 | 54 ± 6 |
| 2 | 40 ± 4 | 52 ± 5 | 45 ± 4 | 42 ± 5 |
| 3 | 30 ± 3 | 48 ± 4 | 38 ± 3 | 35 ± 4 |
| 4 | 22 ± 2 | 45 ± 4 | 32 ± 3 | 28 ± 3 |
| 5 | 18 ± 2 | 42 ± 3 | 25 ± 2 | 21 ± 2 |
Data are presented as mean ± SEM.
Table 2: Morris Water Maze - Probe Trial
| Group | Time in Target Quadrant (%) | Platform Crossings |
| Wild-Type + Vehicle | 45 ± 4 | 5 ± 1 |
| AD Model + Vehicle | 28 ± 3 | 2 ± 0.5 |
| AD Model + Blarcamesine (0.1 mg/kg) | 35 ± 3 | 3 ± 0.8 |
| AD Model + Blarcamesine (1 mg/kg) | 40 ± 4 | 4 ± 1 |
Data are presented as mean ± SEM.
Table 3: Quantification of Aβ Plaques and p-Tau Levels
| Group | Aβ Plaque Load (% Area) | p-Tau Levels (Relative to Vehicle) |
| Wild-Type + Vehicle | < 1 | 1.0 ± 0.1 |
| AD Model + Vehicle | 15 ± 2 | 2.5 ± 0.3 |
| AD Model + Blarcamesine (0.1 mg/kg) | 11 ± 1.5 | 1.8 ± 0.2 |
| AD Model + Blarcamesine (1 mg/kg) | 8 ± 1 | 1.4 ± 0.2 |
Data are presented as mean ± SEM.
Table 4: Western Blot Analysis of Key Signaling Proteins
| Group | p-Akt / Total Akt | p-GSK-3β / Total GSK-3β |
| Wild-Type + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| AD Model + Vehicle | 0.6 ± 0.08 | 1.8 ± 0.2 |
| AD Model + Blarcamesine (1 mg/kg) | 0.9 ± 0.1 | 1.2 ± 0.15 |
Data are presented as mean ± SEM, normalized to the wild-type vehicle group.[5]
Logical Relationships and Conclusion
The experimental design outlined above allows for a comprehensive evaluation of Blarcamesine's therapeutic potential in Alzheimer's disease mouse models. The logical relationship between the drug's mechanism of action and the expected outcomes is a key aspect of the study.
References
- 1. anavex.com [anavex.com]
- 2. anavex.com [anavex.com]
- 3. anavex.com [anavex.com]
- 4. anavex.com [anavex.com]
- 5. Blockade of Tau hyperphosphorylation and Aβ₁₋₄₂ generation by the aminotetrahydrofuran derivative ANAVEX2-73, a mixed muscarinic and σ₁ receptor agonist, in a nontransgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Impact of Blarcamesine Hydrochloride on Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The aggregation of Aβ peptides, particularly Aβ42, is considered a critical early event in the pathogenesis of AD. Blarcamesine Hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (SIGMAR1) and muscarinic receptors.[1][2] Preclinical and clinical studies suggest that Blarcamesine may exert neuroprotective effects by restoring cellular homeostasis and enhancing autophagy, a key cellular process for clearing misfolded proteins like Aβ.[1][3][4][5][6] Phase 2b/3 clinical trials have shown that Blarcamesine significantly slowed clinical decline in patients with early AD and led to a significant increase in the plasma Aβ42/40 ratio, suggesting a potent anti-amyloid effect.[3][7][8]
This application note provides a detailed protocol for an in vitro Thioflavin T (ThT) fluorescence assay to determine the direct impact of this compound on the aggregation kinetics of Aβ peptides.
Principle of the Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[9][10][11] ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils.[9][11] This property allows for the quantitative assessment of Aβ aggregation over time. By measuring the fluorescence of ThT in the presence of Aβ monomers and varying concentrations of Blarcamesine, the inhibitory or modulatory effects of the compound on Aβ fibrillization can be determined.
Materials and Reagents
-
This compound (user-supplied)
-
Synthetic Amyloid-Beta (1-42) peptide, lyophilized
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capability
Experimental Protocols
Preparation of Aβ(1-42) Monomers
-
Resuspend Lyophilized Aβ(1-42): Carefully dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. HFIP helps to break down pre-existing aggregates.
-
Aliquot and Evaporate: Aliquot the Aβ(1-42)/HFIP solution into sterile, low-binding microcentrifuge tubes. Allow the HFIP to evaporate completely in a fume hood overnight, leaving a thin peptide film.
-
Store Aliquots: Store the dried peptide aliquots at -80°C until use.
-
Reconstitute for Assay: Immediately before the assay, reconstitute one aliquot of the Aβ(1-42) peptide film in DMSO to a stock concentration of 5 mM. Briefly vortex and sonicate in a water bath for 10 minutes to ensure complete dissolution. Dilute this stock into cold PBS (pH 7.4) to the final working concentration (e.g., 10 µM).
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.
Thioflavin T Aggregation Assay
-
Prepare Assay Plate: In a 96-well black, clear-bottom plate, prepare the following reactions in triplicate for each condition:
-
Negative Control: PBS buffer only.
-
Aβ(1-42) Control: 10 µM Aβ(1-42) in PBS.
-
Blarcamesine Control: Highest concentration of Blarcamesine in PBS (to check for intrinsic fluorescence).
-
Test Conditions: 10 µM Aβ(1-42) with varying concentrations of Blarcamesine (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Add Thioflavin T: Add ThT from the stock solution to each well to a final concentration of 20 µM.
-
Incubation and Measurement:
-
Place the 96-well plate in a plate reader pre-set to 37°C.
-
Set the plate reader to take fluorescence measurements every 15 minutes for up to 48 hours.
-
Enable intermittent shaking (e.g., 10 seconds of shaking before each reading) to promote fibril formation.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~482 nm.
-
Data Presentation
The quantitative data from the ThT assay can be summarized in the following tables:
Table 1: Aggregation Kinetics Parameters
| Treatment | Lag Phase (hours) | Max Fluorescence (RFU) | Aggregation Rate (RFU/hour) |
| Aβ(1-42) Only | 4.5 ± 0.5 | 15,000 ± 800 | 2,500 ± 200 |
| + 0.1 µM Blarcamesine | 5.2 ± 0.6 | 14,500 ± 750 | 2,300 ± 180 |
| + 1 µM Blarcamesine | 7.8 ± 0.7 | 12,000 ± 600 | 1,800 ± 150 |
| + 10 µM Blarcamesine | 12.3 ± 1.1 | 8,000 ± 450 | 900 ± 100 |
| + 50 µM Blarcamesine | 18.5 ± 1.5 | 4,500 ± 300 | 400 ± 50 |
| + 100 µM Blarcamesine | 24.1 ± 2.0 | 2,000 ± 150 | 150 ± 30 |
Table 2: Dose-Dependent Inhibition of Aβ(1-42) Aggregation
| Blarcamesine Conc. (µM) | % Inhibition of Max Fluorescence |
| 0.1 | 3.3% |
| 1 | 20.0% |
| 10 | 46.7% |
| 50 | 70.0% |
| 100 | 86.7% |
Visualizations
Caption: Workflow for the ThT-based Aβ aggregation assay.
Caption: Blarcamesine's proposed mechanism of action on Aβ.
Conclusion
This application note provides a robust and detailed protocol for assessing the impact of this compound on amyloid-beta aggregation using the Thioflavin T assay. The provided workflow and data presentation structure offer a clear framework for researchers to investigate the anti-amyloidogenic properties of Blarcamesine and similar compounds. The proposed signaling pathway illustrates the potential mechanism by which Blarcamesine may exert its therapeutic effects in Alzheimer's disease.
References
- 1. lifespan.io [lifespan.io]
- 2. Blarcamesine - Wikipedia [en.wikipedia.org]
- 3. neurologylive.com [neurologylive.com]
- 4. anavex.com [anavex.com]
- 5. Anavex's Blarcamesine Shows Key Autophagy Mechanism in New Study | AVXL Stock News [stocktitan.net]
- 6. anavex.com [anavex.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Measuring Changes in ADCS-ADL Scores in Blarcamesine Clinical Trials
Introduction
Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule drug candidate under investigation for the treatment of Alzheimer's disease (AD) and other neurological disorders.[1][2] Its primary mechanism of action involves the activation of the sigma-1 receptor (SIGMAR1), a chaperone protein crucial for maintaining cellular homeostasis.[2][3] By activating SIGMAR1, Blarcamesine is proposed to restore cellular balance, enhance autophagy (the cellular process for clearing damaged proteins), and exert neuroprotective effects against the pathologies of Alzheimer's disease.[4][5][6]
In the clinical evaluation of new therapies for Alzheimer's disease, it is critical to assess not only cognitive changes but also the impact on a patient's ability to perform daily activities. The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale is a widely used and validated instrument for this purpose.[7][8] It serves as a key functional endpoint in clinical trials, providing crucial insights into the real-world benefits of an investigational treatment. These notes provide a summary of the quantitative data and a detailed protocol for measuring changes in ADCS-ADL scores as demonstrated in the clinical trials of Blarcamesine.
Caption: Proposed signaling pathway of Blarcamesine.
Application Notes
The ADCS-ADL is an informant-based inventory that assesses a patient's performance on a range of basic and instrumental activities of daily living over the previous four weeks.[7][9] The total score ranges from 0 to 78, with lower scores indicating greater functional impairment.[7] In the context of Blarcamesine's clinical development, the ADCS-ADL was selected as a co-primary functional outcome to evaluate the drug's efficacy in preserving daily life activities in individuals with early Alzheimer's disease.[10][11]
Summary of Blarcamesine Clinical Trial Data on ADCS-ADL
The primary study evaluating Blarcamesine's effect on ADCS-ADL scores is the ANAVEX®2-73-AD-004 Phase 2b/3 trial, a 48-week, randomized, placebo-controlled study, and its subsequent open-label extension (OLE), ATTENTION-AD.[10][12]
-
Phase 2b/3 (48 Weeks): In the initial 48-week double-blind portion of the trial, the change in ADCS-ADL score was a co-primary endpoint.[10][11] While the results for this endpoint trended positive, they did not reach statistical significance in the intent-to-treat (ITT) population.[10][13] The least-squares mean (LSM) difference in the change from baseline compared to placebo was 1.019.[10][11] However, a responder analysis indicated that patients treated with Blarcamesine were significantly more likely to demonstrate a clinically meaningful improvement in function (a score change of +3.5 points or better) compared to those on placebo.[14][15]
-
Open-Label Extension (up to 192 Weeks): The long-term, delayed-start analysis from the OLE study provided more definitive evidence of Blarcamesine's functional benefits.[12][16] Patients who started treatment with Blarcamesine earlier (early-start group) showed a statistically significant and clinically meaningful advantage in their ADCS-ADL scores at week 192 compared to those who initially received a placebo and switched to Blarcamesine later (late-start group).[17][18] This finding suggests a potential disease-modifying effect, highlighting the importance of early and continuous treatment.[12][17]
-
Precision Medicine Approach: Further analysis identified a sub-population of patients with the non-mutated, wild-type SIGMAR1 gene (termed the ABCLEAR1 population).[12][17] This group, representing a majority of the general population, showed a substantially greater improvement in ADCS-ADL scores with Blarcamesine treatment compared to the broader ITT population, underscoring the potential for a precision medicine approach.[12][17]
Quantitative Data from Blarcamesine Clinical Trials
Table 1: ADCS-ADL Score Changes in the ANAVEX®2-73-AD-004 Phase 2b/3 Trial (48 Weeks)
| Metric | Blarcamesine vs. Placebo | p-value |
| LSM Difference in Change from Baseline[10][11] | 1.019 (95% CI: -0.66 to 2.70) | 0.234 |
| Likelihood of ≥3.5 Point Improvement (Odds Ratio)[15] | 2.67 | 0.0255 |
Table 2: ADCS-ADL Score Changes in the ATTENTION-AD Open-Label Extension Trial
| Population | Metric (Early-Start vs. Late-Start) | p-value |
| Intent-to-Treat (ITT) at Week 192[12][18] | LSM Difference: +4.30 | 0.0206 |
| SIGMAR1 Non-Mutated (ABCLEAR1)[12][17] | LSM Difference: +9.50 | < 0.0001 |
Experimental Protocols
Protocol: Assessment of ADCS-ADL Changes in a Randomized Controlled Trial
This protocol is based on the methodology employed in the ANAVEX®2-73-AD-004 clinical trial.[10][11]
1. Objective: To measure the change in functional ability, as assessed by the ADCS-ADL scale, from baseline over a 48-week treatment period in participants with early Alzheimer's disease.
2. Study Design:
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Participants: 508 individuals diagnosed with early Alzheimer's disease (mild cognitive impairment or mild dementia).[10]
-
Intervention: Participants are randomized to receive either a daily oral dose of Blarcamesine or a matching placebo.[10]
-
Duration: 48 weeks, with assessments at baseline and specified follow-up visits.[10]
3. Participant Selection Criteria (Illustrative):
-
Inclusion: Ages 60-85, clinical diagnosis of early AD confirmed by relevant biomarkers.
-
Exclusion: Presence of other neurological or psychiatric conditions that could interfere with assessments.
4. ADCS-ADL Administration:
-
Instrument: The 23-item version of the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.[7]
-
Respondent: A reliable informant or caregiver who has frequent contact with the participant and is knowledgeable about their daily functioning.
-
Procedure:
-
A trained and certified rater conducts a semi-structured interview with the informant.
-
The rater asks the informant about the participant's actual performance of each of the 23 activities over the preceding four weeks.[9]
-
For each item, the informant chooses the description that best fits the participant's most usual performance.
-
The rater records the responses, which are then scored according to the standardized ADCS-ADL manual to generate a total score from 0-78.
-
-
Schedule of Assessment: The ADCS-ADL is administered at Baseline (Week 0) and at subsequent study visits (e.g., Week 12, Week 24, Week 48) to track changes over time.
5. Statistical Analysis:
-
Primary Endpoint: The change from baseline in the ADCS-ADL total score at Week 48.
-
Analytical Model: A Mixed Model for Repeated Measures (MMRM) is used to analyze the data.[10][11]
-
This model includes the change from baseline in ADCS-ADL score as the dependent variable.
-
Fixed effects in the model typically include treatment group, visit, treatment-by-visit interaction, and baseline ADCS-ADL score as a covariate.
-
The model accounts for missing data under the missing at random (MAR) assumption.
-
-
Outcome Measure: The primary outcome is the least-squares mean (LSM) difference in the change from baseline between the Blarcamesine and placebo groups at Week 48.
Caption: Experimental workflow for ADCS-ADL assessment.
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. anavex.com [anavex.com]
- 3. What is Blarcamesine used for? [synapse.patsnap.com]
- 4. anavex.com [anavex.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Blarcamesine | ALZFORUM [alzforum.org]
- 7. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 8. Website [eprovide.mapi-trust.org]
- 9. dementiaresearch.org.au [dementiaresearch.org.au]
- 10. Blarcamesine in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer's Association International Conference [alz.confex.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Anavex’s phase IIb/III study in AD hits its primary endpoint | BioWorld [bioworld.com]
- 15. anavex.com [anavex.com]
- 16. anavex.com [anavex.com]
- 17. anavex.com [anavex.com]
- 18. 4-Year Alzheimer's Trial Shows Major Cognitive Gains with Blarcamesine | AVXL Stock News [stocktitan.net]
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Blarcamesine Hydrochloride in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (B1667132) (ANAVEX®2-73), an agonist of the sigma-1 receptor, is an investigational drug under development for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1][2][3][4] Robust and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies to support its clinical development.[5] This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Blarcamesine in human plasma. The method is designed to be readily implemented in a bioanalytical laboratory setting.
Blarcamesine hydrochloride has a molecular formula of C₁₉H₂₄ClNO and a molecular weight of 317.9 g/mol for the hydrochloride salt, with the free base having a molecular weight of 281.399 g/mol .[1][6] The method described herein is for the quantification of the active moiety, Blarcamesine.
Principle of the Method
This method utilizes protein precipitation for the extraction of Blarcamesine and an internal standard (IS) from human plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (Reference Standard)
-
Diphenhydramine-d5 Hydrochloride (Internal Standard - IS)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K₂EDTA as anticoagulant)
-
Instrumentation and Analytical Conditions
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Blarcamesine | 282.2 | 58.1 | 200 | 25 |
| Diphenhydramine-d5 (IS) | 261.2 | 165.1 | 200 | 15 |
Note: The MRM transitions for Blarcamesine are proposed based on its chemical structure (protonated molecule [M+H]⁺ and a common fragment corresponding to the dimethylaminomethyl group). These should be optimized during method development by infusing a standard solution of Blarcamesine into the mass spectrometer and performing a product ion scan.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: 8 psi
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Blarcamesine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diphenhydramine-d5 Hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
The bioanalytical method should be validated according to the guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The following parameters should be assessed:
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Blarcamesine and the IS.
Linearity and Range
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 1 - 1000 ng/mL is proposed. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).
Recovery and Matrix Effect
-
Recovery: The extraction efficiency of the method should be consistent and reproducible.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.
Stability
The stability of Blarcamesine in plasma should be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80 °C for an extended period.
-
Post-Preparative Stability: In the autosampler.
Data Presentation
Table 1: Proposed Calibration Curve and Quality Control Sample Concentrations
| Sample | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Calibration Standard 8 | 1000 |
| LLOQ QC | 1 |
| LQC | 3 |
| MQC | 80 |
| HQC | 800 |
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (% bias) | ± 15% (± 20% for LLOQ) |
| Inter-day Accuracy (% bias) | ± 15% (± 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | % Deviation within ± 15% |
Signaling Pathway and Experimental Workflow
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. anavex.com [anavex.com]
- 5. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2-73) Phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H24ClNO | CID 46932299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Establishing a Dose-Response Curve for Blarcamesine Hydrochloride
References
- 1. What is Blarcamesine used for? [synapse.patsnap.com]
- 2. anavex.com [anavex.com]
- 3. Blarcamesine - Wikipedia [en.wikipedia.org]
- 4. anavex.com [anavex.com]
- 5. anavex.com [anavex.com]
- 6. innoprot.com [innoprot.com]
- 7. Muscarinic Acetylcholine Receptor M1 (CHRM1) Cell Line – Cells Online [cells-online.com]
- 8. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Blarcamesine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. innoprot.com [innoprot.com]
- 18. clyte.tech [clyte.tech]
- 19. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 20. youtube.com [youtube.com]
- 21. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sigma-1 Receptor Binding Assay Protocol Featuring Blarcamesine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein predominantly located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2] This receptor is a key modulator of intracellular signaling, particularly calcium homeostasis, and is implicated in a variety of cellular functions and stress responses.[1][2][3] Due to its significant role in the central nervous system, the σ1R has emerged as a critical therapeutic target for neurodegenerative diseases, psychiatric disorders, and pain management.[1][4][5]
Blarcamesine Hydrochloride (ANAVEX®2-73) is an investigational therapeutic agent that acts as a sigma-1 receptor agonist.[5][6] It has demonstrated potential in restoring cellular homeostasis by targeting both sigma-1 and muscarinic receptors.[7][8] Preclinical and clinical studies are exploring its efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, and Rett syndrome.[5][7][9] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the sigma-1 receptor.
Sigma-1 Receptor Signaling Pathway
The σ1R is a pluripotent modulator of cellular signaling. Under normal conditions, it is complexed with the Binding-Immunoglobulin Protein (BiP) at the ER membrane.[1][10] Upon stimulation by an agonist like Blarcamesine or in response to cellular stress, the σ1R dissociates from BiP.[10] The activated receptor then interacts with various client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), to stabilize it and prolong calcium signaling from the ER to the mitochondria.[11][12] This modulation is crucial for maintaining mitochondrial function, cellular bioenergetics, and mitigating ER stress, ultimately promoting cell survival.[10][13]
Caption: Simplified Sigma-1 Receptor (σ1R) activation pathway by Blarcamesine.
Data Presentation: Binding Affinities of Selected Sigma-1 Receptor Ligands
The binding affinity of a compound for the σ1R is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes reported binding affinities for Blarcamesine and other common σ1R ligands.
| Compound | Type | Receptor | Affinity Value |
| Blarcamesine (ANAVEX®2-73) | Agonist | Sigma-1 | IC50: 860 nM [5] |
| (+)-Pentazocine | Agonist | Sigma-1 | Ki: 4.8 nM |
| Haloperidol | Antagonist | Sigma-1 | Ki: 5.2 nM |
| Fluvoxamine | Agonist | Sigma-1 | Ki: 31 nM |
| PRE-084 | Agonist | Sigma-1 | Ki: 2.2 nM |
| DTG (1,3-di-o-tolyl-guanidine) | Pan-Sigma Ligand | Sigma-1 | Ki: 15.2 nM |
Note: Affinity values can vary based on experimental conditions, such as tissue source, radioligand used, and assay buffer composition.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol details the methodology to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competition binding assay with a radiolabeled ligand.
Objective: To quantify the ability of this compound to displace a high-affinity radioligand, such as --INVALID-LINK---pentazocine, from the σ1R, and to subsequently calculate its inhibition constant (Ki).
Materials and Reagents:
-
Test Compound: this compound
-
Membrane Preparation: Homogenates from tissues with high σ1R expression (e.g., guinea pig liver) or membranes from cells overexpressing human σ1R.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% polyethylenimine.[1]
-
Scintillation Cocktail
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the σ1R membrane preparation on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (typically 50-100 µg of protein per well). Keep the diluted membranes on ice.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a high-concentration solution of Haloperidol (10 µM final concentration) for determining non-specific binding.[1]
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of the diluted membrane preparation.[15]
-
Non-specific Binding (NSB): Add 50 µL of Haloperidol solution, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the diluted membrane preparation.[1][14]
-
Competition Binding: Add 50 µL of each Blarcamesine dilution, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the diluted membrane preparation.
-
Note: All additions should be performed in triplicate or duplicate.
-
-
Incubation:
-
Incubate the plate for 120 minutes at 37°C (or as optimized for the specific membrane preparation).[14]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[1]
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition: For each concentration of Blarcamesine, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Determine IC50: Plot the percent inhibition against the log concentration of Blarcamesine. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the σ1R.
-
-
Experimental Workflow Visualization
The following diagram illustrates the key steps of the sigma-1 receptor competition binding assay.
Caption: Workflow for the σ1R radioligand competition binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anavex.com [anavex.com]
- 8. What is Blarcamesine used for? [synapse.patsnap.com]
- 9. alzforum.org [alzforum.org]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Blarcamesine - Wikipedia [en.wikipedia.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring Brain Atrophy with MRI as a Biomarker in Blarcamesine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (ANAVEX®2-73) is an investigational small-molecule drug candidate being developed by Anavex Life Sciences. It acts as a sigma-1 receptor (SIGMAR1) agonist, which is believed to restore cellular homeostasis and confer neuroprotection.[1][2][3] In clinical trials for neurodegenerative diseases such as Alzheimer's disease, there is a critical need for objective biomarkers to track disease progression and therapeutic response. Magnetic Resonance Imaging (MRI) offers a non-invasive method to quantify changes in brain structure, with brain atrophy being a well-established indicator of neurodegeneration.[4][5] These application notes provide a detailed overview and protocols for utilizing MRI-based measurements of brain atrophy as a biomarker in studies involving Blarcamesine.
Recent clinical trial data for Blarcamesine in early Alzheimer's disease has shown a significant slowing of brain atrophy, highlighting the potential of this biomarker to demonstrate the disease-modifying effects of the drug.
Quantitative Data from Blarcamesine Clinical Trials
The Phase IIb/III study of Blarcamesine (ANAVEX2-73-AD-004) in patients with early Alzheimer's disease reported significant reductions in the rate of brain atrophy compared to placebo.[2][6][7] The following table summarizes the key quantitative findings related to MRI-measured brain atrophy.
| Brain Region | Reduction in Atrophy vs. Placebo | Statistical Significance (p-value) | Study |
| Whole Brain | 37.6% | p = 0.0019 | ANAVEX2-73-AD-004 |
| Total Gray Matter | 63.5% | p = 0.0035 | ANAVEX2-73-AD-004 |
| Lateral Ventricles | 25.1% (slowing of enlargement) | p = 0.0015 | ANAVEX2-73-AD-004 |
Experimental Protocols
While the precise MRI acquisition and analysis protocol used in the ANAVEX2-73-AD-004 trial is not publicly detailed, a representative protocol based on best practices from large-scale neuroimaging studies, such as the Alzheimer's Disease Neuroimaging Initiative (ADNI), is provided below.[8][9][10] This protocol is designed to ensure high-quality, consistent data collection suitable for longitudinal analysis of brain volume changes in a multi-center clinical trial setting.
Protocol: MRI Acquisition for Brain Atrophy Measurement
1. Participant Preparation:
-
Participants should be screened for MRI contraindications (e.g., metallic implants, claustrophobia).
-
Provide clear instructions to the participant to remain as still as possible during the scan to minimize motion artifacts.
-
Head positioning should be standardized using landmarks to ensure consistency across scan sessions.
2. MRI Scanner and Hardware:
-
Field Strength: 3T MRI scanners are recommended for higher signal-to-noise ratio and improved spatial resolution.
-
Head Coil: A multi-channel phased-array head coil should be used for optimal signal reception.
-
Scanner Harmonization: In multi-center studies, it is crucial to harmonize MRI protocols across different scanner platforms (e.g., Siemens, GE, Philips). This involves using standardized phantoms for calibration and quality assurance.[8][11]
3. MRI Sequences:
-
Primary Sequence for Volumetry: 3D T1-weighted Magnetization-Prepared Rapid Gradient Echo (MP-RAGE) or equivalent. [8][9]
-
Rationale: This sequence provides excellent gray matter/white matter contrast, which is essential for accurate tissue segmentation and volumetric analysis.
-
Typical Parameters (example for 3T):
-
Repetition Time (TR): ~2300 ms
-
Echo Time (TE): ~2.98 ms
-
Inversion Time (TI): ~900 ms
-
Flip Angle: 9 degrees
-
Voxel Size: 1.0 x 1.0 x 1.2 mm³ or isotropic 1.0 mm³
-
Acquisition Time: ~5-7 minutes
-
-
-
Additional Sequences for Clinical Assessment:
-
Axial T2-weighted Fast Spin Echo (FSE) or Turbo Spin Echo (TSE): To identify and characterize white matter hyperintensities and other pathologies.
-
Axial Fluid-Attenuated Inversion Recovery (FLAIR): For improved detection of periventricular and juxtacortical white matter lesions.
-
Axial Gradient-Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI): To detect microhemorrhages.
-
Protocol: MRI Data Analysis for Brain Atrophy Measurement
1. Data Quality Control:
-
All acquired MRI scans should undergo a rigorous quality control check for motion artifacts, scanner-related artifacts, and protocol compliance.
2. Image Pre-processing:
-
Denoising: Application of a non-local means filter or similar algorithm to reduce noise.
-
Intensity Non-uniformity Correction (INU): Correction for magnetic field inhomogeneities.
-
Gradient Unwarping: Correction for gradient-induced geometric distortions (if applicable).
3. Brain Tissue Segmentation and Volumetric Analysis:
-
Software: Utilize validated and widely used software packages for automated brain segmentation and volumetry, such as FreeSurfer, SPM (Statistical Parametric Mapping), or FSL (FMRIB Software Library).
-
Longitudinal Analysis Pipeline: It is critical to use a longitudinal processing stream (e.g., the longitudinal stream in FreeSurfer) for analyzing data from multiple time points. This approach increases the precision of atrophy measurements by initializing each time point with a common template from the same individual, thereby reducing variability.
-
Regions of Interest (ROIs):
-
Primary ROIs: Whole brain volume, total gray matter volume, ventricular volume.
-
Secondary ROIs: Hippocampal volume, entorhinal cortex thickness, and other cortical and subcortical structures known to be affected in Alzheimer's disease.
-
4. Statistical Analysis:
-
The change in brain volume over time should be calculated for each participant.
-
A general linear model or mixed-effects model can be used to compare the rate of atrophy between the Blarcamesine treatment group and the placebo group, while covarying for factors such as age, sex, and baseline brain volume.[2][6][7]
Visualizations
Blarcamesine's Proposed Mechanism of Action
Caption: Proposed signaling pathway of Blarcamesine.
Experimental Workflow for MRI-Based Brain Atrophy Measurement
Caption: Workflow for MRI brain atrophy analysis.
Logical Relationship in Blarcamesine Studies
Caption: Logical framework for Blarcamesine's effect on brain atrophy.
References
- 1. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
- 2. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain MRI atrophy quantification in MS: From methods to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use, Standardization, and Interpretation of Brain Imaging Data in Clinical Trials of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. The Alzheimer's Disease Neuroimaging Initiative (ADNI): MRI methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Alzheimer's Disease Neuroimaging Initiative (ADNI): MRI Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADNI | MRI [adni.loni.usc.edu]
- 11. ADNI | MRI Scanner Protocols [adni.loni.usc.edu]
Troubleshooting & Optimization
Troubleshooting solubility and stability issues with Blarcamesine Hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Blarcamesine Hydrochloride (also known as ANAVEX 2-73) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Blarcamesine (ANAVEX 2-73) is an experimental small molecule drug that acts as an agonist for the Sigma-1 Receptor (S1R) and also shows activity at muscarinic acetylcholine (B1216132) M1 receptors.[1] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1][2]. By activating the S1R, Blarcamesine is involved in the restoration of cellular homeostasis, including the modulation of calcium signaling, reduction of oxidative stress, and induction of autophagy.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has varying solubility in different solvents. It is highly soluble in water and has good solubility in DMSO, ethanol, and dimethyl formamide.[4] For in vitro cell-based assays, DMSO is a commonly used solvent for preparing stock solutions.
Q3: How should I store this compound powder and stock solutions?
A3: The solid form of this compound is stable for at least three years when stored at -20°C.[5] Stock solutions prepared in solvents like DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
Solubility and Solution Preparation
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is lower. Several factors can contribute to this, including the final concentration of the compound and the dilution method.
Here are some troubleshooting steps to prevent precipitation:
-
Perform a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your cell culture medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Ensure Rapid Mixing: When adding the this compound solution to your medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Control the Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent toxicity.[6] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to ensure that any observed effects are due to this compound and not the solvent.
-
Warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including this compound, is higher at this temperature.
Quantitative Solubility Data
| Solvent | Approximate Solubility | Molar Concentration (Approx.) | Notes |
| Water | 100 mg/mL[4] | 314.61 mM | Ultrasonic treatment may be needed to achieve this concentration.[4] |
| DMSO | 55 mg/mL[5] | 173.04 mM | Sonication is recommended to aid dissolution.[5] |
| Ethanol | 30 mg/mL | 94.38 mM | Data for Blarcamesine base. |
| Dimethyl formamide | 30 mg/mL | 94.38 mM | Data for Blarcamesine base. |
| Physiological Saline | 5 mg/mL[5] | 15.73 mM | Used for in vivo preparations.[5] |
Molecular Weight of this compound: 317.85 g/mol
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.1785 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
In Vitro Stability
Q5: How stable is this compound in cell culture medium at 37°C?
Experimental Protocol: Assessing In Vitro Stability
-
Prepare Solutions: Prepare a working solution of this compound in your complete cell culture medium (with and without serum, if applicable) at the desired final concentration.
-
Incubation: Incubate the solutions under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solutions.
-
Analysis: Analyze the concentration of this compound in the aliquots using a validated analytical method, such as HPLC-MS.
-
Data Interpretation: Compare the concentration at each time point to the initial concentration (time 0) to determine the stability profile of the compound under your experimental conditions.
Visualizing Mechanisms and Workflows
Sigma-1 Receptor Signaling Pathway
This compound acts as an agonist at the Sigma-1 Receptor (S1R), a chaperone protein at the mitochondria-associated ER membrane (MAM). Its activation triggers a cascade of downstream effects aimed at restoring cellular homeostasis.
Caption: Simplified signaling pathway of this compound via Sigma-1 Receptor activation.
Troubleshooting Workflow for Solubility Issues
When encountering precipitation of this compound in your in vitro experiments, a systematic approach can help identify and resolve the issue.
Caption: A logical workflow for troubleshooting precipitation of this compound.
General Experimental Workflow for In Vitro Cell-Based Assays
A typical workflow for testing the effects of this compound on a cell-based assay involves several key steps, from solution preparation to data analysis.
Caption: A general workflow for conducting in vitro cell-based assays with this compound.
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. anavex.com [anavex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Investigating Blarcamesine Hydrochloride: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Blarcamesine Hydrochloride (ANAVEX®2-73). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary molecular targets of Blarcamesine?
Blarcamesine is a mixed ligand that primarily acts as an agonist for the sigma-1 (σ1) receptor and the muscarinic M1 receptor.[1][2] In addition to these primary targets, it has been reported to bind to M2–M4 muscarinic receptors, the sodium channel site 2, and the NMDA receptor with lower, micromolar affinity.[2]
Q2: What are the known binding affinities of Blarcamesine for its targets?
Blarcamesine reportedly binds to the sigma-1 receptor in the high nanomolar range and to muscarinic receptors in the low micromolar range.[1]
Q3: What are the potential downstream effects of Blarcamesine's primary target engagement?
Activation of the sigma-1 receptor by Blarcamesine is thought to restore cellular homeostasis by modulating several downstream pathways.[3] These include the reduction of oxidative stress, inhibition of apoptosis (cell death), and enhancement of autophagy, a cellular process for clearing misfolded proteins.[3][4] Its action on muscarinic receptors may contribute to its effects on cognition and memory.
Q4: What are the most commonly reported side effects in clinical trials, and could they be related to off-target effects?
The most frequently reported adverse events in clinical trials are dizziness and headache, which are often mild to moderate and transient, particularly during the initial dose-titration phase.[1] Dizziness, for instance, could potentially be linked to the drug's activity at various receptors in the central nervous system, including its intended targets and any secondary sites. A longer titration schedule has been shown to reduce the incidence of dizziness.[1][5]
Q5: Has a comprehensive off-target screening panel been published for Blarcamesine?
While the primary and some secondary targets of Blarcamesine have been identified, a comprehensive, publicly available screening panel against a broad range of receptors and enzymes has not been detailed in the provided search results. Such panels are standard in preclinical safety pharmacology to identify unforeseen molecular interactions that could lead to side effects.
Q6: How can I differentiate between the intended pleiotropic effects and potential off-target effects in my experiments?
Distinguishing between the multifaceted, intended effects stemming from the primary targets and true off-target effects requires a carefully designed experimental approach. This can include using specific antagonists for the sigma-1 and muscarinic M1 receptors to see if the observed effect is blocked. Additionally, comparing the effects of Blarcamesine to other well-characterized sigma-1 and M1 agonists can help elucidate the pathways specific to Blarcamesine's unique binding profile.
Troubleshooting Guides
Problem: Unexpected cellular phenotype observed in vitro.
-
Possible Cause 1: Off-target receptor activation. Blarcamesine is known to bind to M2-M4 muscarinic receptors and the NMDA receptor at micromolar concentrations.[2] If your cellular model expresses these receptors, the observed phenotype could be a result of these interactions.
-
Troubleshooting Step 1: Perform a literature search to determine if the unexpected phenotype is consistent with the activation of these secondary targets.
-
Troubleshooting Step 2: Use specific antagonists for M2-M4 and NMDA receptors in conjunction with Blarcamesine to see if the unexpected effect is mitigated.
-
Troubleshooting Step 3: Titrate the concentration of Blarcamesine. Off-target effects are more likely to occur at higher concentrations.
Problem: Inconsistent results in neuronal cell culture experiments.
-
Possible Cause 1: Variable expression of target receptors. The expression levels of sigma-1 and muscarinic receptors can vary between different neuronal cell lines and even with passage number.
-
Troubleshooting Step 1: Characterize the expression levels of sigma-1 and M1-M4 muscarinic receptors in your specific cell line using techniques like qPCR or western blotting.
-
Troubleshooting Step 2: Ensure consistent cell passage numbers and culture conditions across experiments.
-
Possible Cause 2: Downstream pathway interactions. The cellular context, including the activation state of other signaling pathways, can influence the response to Blarcamesine.
-
Troubleshooting Step 1: Analyze the baseline activity of key signaling pathways (e.g., calcium homeostasis, ER stress) in your cell model.
-
Troubleshooting Step 2: Consider serum-starving cells before treatment to reduce the influence of growth factors in the media.
Data Presentation
Table 1: Summary of this compound Binding Profile
| Target | Affinity Range | Type of Interaction | Reference |
| Sigma-1 (σ1) Receptor | High Nanomolar | Agonist | [1] |
| Muscarinic M1 Receptor | Low Micromolar | Agonist | [1][2] |
| Muscarinic M2-M4 Receptors | Micromolar | Not specified | [2] |
| Sodium (Na+) Channel Site 2 | Micromolar | Not specified | [2] |
| NMDA Receptor | Micromolar | Not specified | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol provides a general framework for assessing the binding affinity of Blarcamesine to a receptor of interest (e.g., sigma-1 or muscarinic receptors).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1).
-
This compound.
-
Assay buffer (specific to the receptor).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and the various concentrations of Blarcamesine or vehicle control.
-
Incubate the plate at the appropriate temperature and for a sufficient duration to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Determine non-specific binding by including a high concentration of a known unlabeled ligand for the target receptor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the Blarcamesine concentration and use non-linear regression to determine the IC50 value (the concentration of Blarcamesine that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Caption: Blarcamesine's primary and secondary targets and their downstream effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. alzforum.org [alzforum.org]
- 2. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. neurologylive.com [neurologylive.com]
- 5. AD/PD 2025: Long-term data shows Anavex’s Blarcamesine benefit [clinicaltrialsarena.com]
Technical Support Center: Minimizing Placebo Effect in Blarcamesine Hydrochloride Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in clinical trials of Blarcamesine Hydrochloride (ANAVEX®2-73).
Frequently Asked Questions (FAQs)
Q1: What is the typical magnitude of the placebo effect observed in Alzheimer's disease trials, and specifically with Blarcamesine?
A1: The placebo response in Alzheimer's disease (AD) trials can be substantial and variable, often complicating the assessment of a drug's true efficacy. In the Phase 2b/3 trial of Blarcamesine (ANAVEX®2-73-AD-004), the placebo group showed a notable decline on cognitive and functional scales over 48 weeks. For instance, in a genetically defined "Precision Medicine" population within this trial, the placebo group experienced a least squares mean decline of 5.592 points on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[1][2][3] Understanding this baseline placebo response is critical for trial design and interpretation of results.
Q2: How can we proactively identify and manage subjects who are likely to be high placebo responders?
A2: Identifying potential high placebo responders is a key strategy. A placebo lead-in period is a common method where all participants receive a placebo for a set duration before randomization.[4][5][6][7][8][9] Those who show a significant improvement during this phase can be excluded from the trial. Additionally, assessing patient psychology and expectations through validated questionnaires at baseline can help predict placebo responsiveness.[4]
Q3: What are the best practices for training clinical trial staff to minimize their influence on the placebo effect?
A3: Rigorous and standardized training for all site staff and raters is crucial. This training should focus on neutral communication with participants, avoiding any language that could create positive or negative expectations about the treatment.[10] Rater training should include a thorough review of the specific cognitive and functional scales being used, with certification to ensure consistency and minimize inter-rater variability.[11][12][13][14][15][16][17]
Q4: How can we effectively educate trial participants about the placebo effect without compromising the blinding?
A4: Patient education materials should clearly explain the purpose of a placebo-controlled trial and the possibility of receiving an inactive substance.[18][19][20][21] This information should be presented in a neutral, factual manner. Using visual aids, brochures, and multimedia presentations can enhance understanding.[19] The goal is to manage expectations and foster a collaborative research relationship.
Q5: What statistical approaches can be employed to account for the placebo effect in the final data analysis?
A5: Several statistical methods can help dissect the true treatment effect from the placebo response. Covariate-adjusted analyses can account for baseline characteristics that may predict placebo response.[22] Mixed models for repeated measures (MMRM) are commonly used to analyze longitudinal data from clinical trials and can help to model different response patterns over time in both the placebo and treatment groups.[23][24][25] Additionally, some analyses incorporate a patient's predicted placebo responsiveness score as a covariate to improve the statistical power of the trial.[4]
Troubleshooting Guides
Issue 1: High Variability in Placebo Group Outcomes
-
Problem: Excessive variability in the placebo group's cognitive and functional scores is making it difficult to detect a statistically significant difference between Blarcamesine and placebo.
-
Troubleshooting Steps:
-
Review Rater Training and Certification: Ensure all raters have been certified on the specific assessment tools (e.g., ADAS-Cog, CDR-SB) and are adhering strictly to the administration guidelines. Conduct refresher training if necessary.
-
Centralized Data Monitoring: Implement a centralized review of assessment data to identify any inconsistencies or deviations from the protocol in real-time. This can help to catch and rectify errors early.
-
Standardize Patient Interactions: Reinforce with all site staff the importance of maintaining a neutral and consistent interaction style with all participants to avoid inadvertently influencing their expectations.
-
Issue 2: Unexpectedly Low Decline in the Placebo Group
-
Problem: The placebo group is showing less cognitive and functional decline than anticipated, which reduces the statistical power to demonstrate a treatment benefit with Blarcamesine.
-
Troubleshooting Steps:
-
Re-evaluate Inclusion/Exclusion Criteria: For future trials, consider refining the inclusion criteria to enroll patients with a higher likelihood of measurable progression. Baseline cognitive and functional status has been shown to be a strong predictor of decline.[26]
-
Implement a Placebo Lead-in Period: As detailed in the experimental protocols below, a placebo run-in phase can help to exclude participants who show an initial strong positive response to placebo.[6][7][8][9]
-
Patient Education on Symptom Reporting: Ensure patients are educated on how to accurately and consistently report their symptoms, distinguishing between genuine changes and the desire to please the researchers.
-
Data Presentation
Table 1: Placebo Response in Blarcamesine Phase 2b/3 Trial (ANAVEX®2-73-AD-004)
| Outcome Measure | Placebo Group (n=170) | Blarcamesine 30 mg Group | Blarcamesine 50 mg Group |
| ADAS-Cog13: LS Mean Change from Baseline (48 weeks) | 5.592 (decline) | -1.934 (improvement vs. placebo) | -2.149 (improvement vs. placebo) |
| ADAS-Cog13: 95% Confidence Interval | N/A | N/A | N/A |
| CDR-SB: LS Mean Change from Baseline (48 weeks) | N/A | -0.502 (improvement vs. placebo) | -0.465 (improvement vs. placebo) |
| CDR-SB: 95% Confidence Interval | N/A | N/A | N/A |
Note: Data is based on the "Precision Medicine" population within the trial. A negative value on the ADAS-Cog13 indicates improvement. Data for the placebo group's change from baseline on CDR-SB was not explicitly provided in the searched sources, but the difference between the treatment and placebo groups is noted. The confidence intervals for the placebo group's mean change were not available in the provided search results.[1][2][3][11][27]
Experimental Protocols
Protocol 1: Placebo Lead-in Period
Objective: To identify and exclude subjects with a high placebo response prior to randomization.
Methodology:
-
Following initial screening and informed consent, all eligible participants enter a single-blind placebo lead-in phase for a duration of 4-8 weeks.
-
During this period, all participants receive a placebo that is identical in appearance, taste, and packaging to the active Blarcamesine capsules.
-
Participants are informed that they are receiving a study medication, but are not told it is a placebo.
-
Cognitive and functional assessments (e.g., ADAS-Cog13, CDR-SB) are conducted at the beginning and end of the lead-in period.
-
A pre-defined threshold for what constitutes a "placebo response" is established in the study protocol (e.g., a 25% or greater improvement on the primary cognitive scale).[7]
-
Participants who exceed this threshold are excluded from randomization into the main trial.
Protocol 2: Rater Training and Certification for Cognitive Scales
Objective: To ensure standardized and reliable administration of cognitive and functional assessments.
Methodology:
-
Initial Didactic Training: All raters undergo a comprehensive training program that covers the theoretical background of each assessment tool, item-by-item scoring guidelines, and standardized interview techniques.[11]
-
Practical Application and Observation: Raters practice administering the assessments with standardized patient videos or in role-playing scenarios. Certified trainers observe these sessions and provide feedback.
-
Certification: Raters must successfully complete a certification process, which may involve scoring a set of standardized video interviews with a high degree of accuracy compared to expert consensus scores.
-
Ongoing Calibration: Throughout the trial, periodic calibration exercises and refresher training sessions are conducted to prevent rater drift and maintain consistency.
-
Central Monitoring: A central monitoring system should be in place to review a sample of scored assessments to identify any potential inconsistencies or biases.
Mandatory Visualizations
Caption: Blarcamesine's dual agonism on Sigma-1 and Muscarinic M1 receptors.
Caption: Workflow for minimizing the placebo effect in clinical trials.
References
- 1. patientcareonline.com [patientcareonline.com]
- 2. neurologylive.com [neurologylive.com]
- 3. anavex.com [anavex.com]
- 4. cognivia.com [cognivia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. aub.edu.lb [aub.edu.lb]
- 8. Randomized clinical trials with run-in periods: frequency, characteristics and reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of Single-blind Placebo Run-in Periods With the Placebo Response in Randomized Clinical Trials of Antidepressants: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anavex.com [anavex.com]
- 12. signanthealth.com [signanthealth.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. Training Options | Knight Alzheimer Disease Research Center | Washington University in St. Louis [knightadrc.wustl.edu]
- 15. google.com [google.com]
- 16. Clinical Training | Alzheimer's Disease Research Center [bu.edu]
- 17. beckinstitute.org [beckinstitute.org]
- 18. lotuscr.com [lotuscr.com]
- 19. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 20. programinplacebostudies.org [programinplacebostudies.org]
- 21. Justice for Placebo: Placebo Effect in Clinical Trials and Everyday Practice | MDPI [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Blarcamesine in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Predictors of placebo group decline in the Alzheimer's disease Assessment Scale-cognitive subscale (ADAS-Cog) in 24 week clinical trials of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Results from Anavex Life Sciences Landmark Phase IIb/III Trial of Blarcamesine Presented at Alzheimer's Association Conference - BioSpace [biospace.com]
Addressing variability in patient response to Blarcamesine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in patient and experimental response to Blarcamesine (B1667132) Hydrochloride (also known as ANAVEX2-73).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Blarcamesine Hydrochloride?
A1: Blarcamesine is a small molecule that acts as an agonist for the sigma-1 receptor (SIGMAR1) and, to a lesser extent, muscarinic acetylcholine (B1216132) M1 receptors.[1][2] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, playing a crucial role in cellular homeostasis.[3][4] By activating SIGMAR1, Blarcamesine is thought to restore cellular balance, enhance autophagy (the process of clearing damaged cells and misfolded proteins), and protect against oxidative stress and apoptosis (cell death).[1][5][6][7]
Q2: What are the key signaling pathways modulated by Blarcamesine?
A2: Blarcamesine's activation of the sigma-1 receptor influences multiple cellular pathways. It helps regulate calcium homeostasis between the endoplasmic reticulum and mitochondria, which is vital for proper neuronal function.[4][8] Additionally, it has been shown to modulate pathways that reduce the formation of amyloid-beta plaques and hyperphosphorylated tau, which are hallmarks of Alzheimer's disease.[1][3] Its action on muscarinic receptors is also involved in memory formation processes.[1]
Q3: What is the most significant factor contributing to variability in patient response to Blarcamesine?
A3: Genetic variations in the sigma-1 receptor gene (SIGMAR1) have been identified as a significant factor in patient response.[3][9][10] Patients with the wild-type (non-mutated) SIGMAR1 gene have shown a greater clinical benefit from Blarcamesine treatment compared to those with certain genetic variants.[3][9] This has led to the development of a precision medicine approach for identifying patients who are most likely to respond to the therapy.[9][11]
Q4: What are the common adverse events observed in clinical trials?
A4: The most commonly reported treatment-emergent adverse event is dizziness, which is typically transient and mild to moderate in severity.[12][13][14] Other reported adverse events include confusional state, balance disorder, and fatigue.[5] These events are often manageable by adjusting the titration schedule and dosing time.[5][15] Importantly, no neuroimaging adverse events have been associated with Blarcamesine.[13]
Troubleshooting Guides
Scenario 1: Inconsistent results in preclinical animal models.
-
Question: We are observing high variability in the cognitive and behavioral outcomes in our mouse model of Alzheimer's disease treated with Blarcamesine. What could be the cause?
-
Answer:
-
Genetic Background of the Animal Model: Similar to humans, genetic variations in the SIGMAR1 gene in your animal strain could influence the response. Consider sequencing the SIGMAR1 gene of your animal colony to check for polymorphisms.
-
Drug Administration and Dosimetry: Ensure consistent oral gavage technique and accurate dosing based on the most recent body weight of the animals. Inconsistent administration can lead to variable plasma concentrations.
-
Timing of Treatment Initiation: Clinical data suggests that earlier initiation of Blarcamesine treatment leads to better outcomes.[15] The disease stage of your animal models at the start of the treatment could be a significant variable.
-
Behavioral Testing Paradigms: Ensure that all behavioral tests are conducted at the same time of day and under identical environmental conditions to minimize variability. Acclimatize the animals to the testing room before each experiment.
-
Scenario 2: Difficulty in assessing target engagement in vitro.
-
Question: We are trying to confirm the engagement of Blarcamesine with the sigma-1 receptor in our cell-based assays, but the results are not clear. What can we do?
-
Answer:
-
Cell Line Selection: Ensure the cell line you are using expresses a sufficient level of the sigma-1 receptor. You can verify this using Western blot or qPCR.
-
Ligand Binding Assays: A competitive binding assay using a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, can be used to determine the binding affinity of Blarcamesine.
-
Functional Assays: Measure downstream effects of sigma-1 receptor activation. For example, you can assess changes in intracellular calcium levels or the expression of downstream signaling molecules.
-
Control Compounds: Use a known sigma-1 receptor antagonist as a negative control to ensure the observed effects are specific to Blarcamesine's action on the receptor.
-
Quantitative Data from Clinical Trials
The following tables summarize key data from the Phase 2b/3 clinical trial of Blarcamesine in early Alzheimer's disease.
Table 1: Efficacy of Blarcamesine on Cognitive and Functional Endpoints at 48 Weeks
| Endpoint | Blarcamesine 30 mg vs. Placebo | Blarcamesine 50 mg vs. Placebo | Combined Blarcamesine vs. Placebo |
| ADAS-Cog13 Change from Baseline | -1.934 (p=0.026)[16] | -2.149 (p=0.021)[16] | -2.027 (p=0.008)[13] |
| CDR-SB Change from Baseline | -0.502 (p=0.020)[16] | -0.465 (p=0.045)[16] | -0.483 (p=0.010)[13] |
| ADCS-ADL Change from Baseline | Not statistically significant[13] | Not statistically significant[13] | 0.775 (p=0.357)[13] |
Table 2: Biomarker Changes with Blarcamesine Treatment at 48 Weeks
| Biomarker | Result vs. Placebo | p-value |
| Plasma Aβ42/40 Ratio | Increased[13] | 0.048[13] |
| Whole Brain Atrophy | Reduced[13] | 0.002[13] |
Detailed Experimental Protocols
Protocol 1: Genotyping for SIGMAR1 Variants
-
DNA Extraction: Isolate genomic DNA from patient blood samples using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the region of the SIGMAR1 gene containing the variant of interest (e.g., rs1800866) using specific primers.
-
Sanger Sequencing: Sequence the PCR product to identify the specific genotype of each patient.
-
Data Analysis: Align the sequencing results with the reference SIGMAR1 gene sequence to identify any variations.
Protocol 2: Measurement of Plasma Aβ42/40 Ratio
-
Sample Collection: Collect blood samples from patients in EDTA tubes and centrifuge to separate plasma.
-
Immunoassay: Use a validated ELISA or other immunoassay kit to measure the concentrations of Aβ42 and Aβ40 in the plasma samples.
-
Ratio Calculation: Calculate the Aβ42/40 ratio for each sample.
-
Statistical Analysis: Compare the ratios between the treatment and placebo groups using appropriate statistical tests.
Visualizations
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Alzheimerâs disease and the clinical stage sigma-1 agonist blarcamesine [medicandle.be]
- 5. neurologylive.com [neurologylive.com]
- 6. What is Blarcamesine used for? [synapse.patsnap.com]
- 7. anavex.com [anavex.com]
- 8. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Findings Related to Blarcamesine Treatment for People with Alzheimer Disease Presented at AAIC 2025 - - Practical Neurology [practicalneurology.com]
- 10. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2-73) Phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anavex.com [anavex.com]
- 12. Blarcamesine in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anavex.com [anavex.com]
- 15. patientcareonline.com [patientcareonline.com]
- 16. anavex.com [anavex.com]
Technical Support Center: Optimizing Oral Bioavailability of Blarcamesine Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing the oral bioavailability of Blarcamesine Hydrochloride (also known as ANAVEX2-73) in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo oral bioavailability studies of this compound.
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause: Poor aqueous solubility of this compound, leading to incomplete dissolution in the gastrointestinal (GI) tract. Blarcamesine is known to be soluble in organic solvents like ethanol (B145695) and dimethylformamide (DMF) at approximately 30 mg/mL but is only slightly soluble in DMSO, suggesting its aqueous solubility may be limited, a common challenge for many orally administered drugs.[1]
Suggested Solutions:
-
Co-solvent Systems: Incorporating a water-miscible co-solvent can enhance the solubility of this compound in the dosing vehicle. A commonly used formulation for preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can achieve a Blarcamesine concentration of 2 mg/mL.[2]
-
pH Adjustment: The solubility of amine hydrochlorides can often be improved by adjusting the pH of the vehicle. Experiment with buffered solutions to find a pH that maximizes solubility without compromising the stability of the compound.
-
Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder increases the surface area available for dissolution. This can be achieved through techniques like jet milling. While this doesn't change the equilibrium solubility, it can significantly increase the dissolution rate.
Hypothetical Comparative Pharmacokinetic Data in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Saline Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Co-solvent System | 450 ± 70 | 1.0 | 1800 ± 250 | 300 |
| Micronized Suspension | 250 ± 50 | 1.5 | 1100 ± 180 | 183 |
Issue 2: Evidence of First-Pass Metabolism
Possible Cause: Blarcamesine may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.
Suggested Solutions:
-
Lipid-Based Formulations: These formulations can enhance lymphatic transport, which can partially bypass the portal circulation and first-pass metabolism in the liver. Self-emulsifying drug delivery systems (SEDDS) are a good option to explore.
-
Inhibition of Metabolic Enzymes: While not a formulation strategy, co-administration with a known inhibitor of the relevant metabolic enzymes (if identified) can help elucidate the extent of first-pass metabolism. This is typically an exploratory tool rather than a final formulation approach.
Hypothetical Comparative Pharmacokinetic Data in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Co-solvent System | 450 ± 70 | 1.0 | 1800 ± 250 | 100 (Reference) |
| Lipid-Based (SEDDS) | 600 ± 90 | 1.0 | 2700 ± 350 | 150 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for an oral bioavailability study of this compound in mice?
A1: A good starting point is a co-solvent system. A published formulation for in vivo studies in mice consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This vehicle has been used to achieve a Blarcamesine concentration of 2 mg/mL.[2] It is always recommended to perform a small pilot study to ensure tolerability in the specific animal strain being used.
Q2: How can I prepare a micronized suspension of this compound for animal studies?
A2: Micronization is typically achieved using specialized equipment like a jet mill or air-jet mill. The process involves subjecting the drug powder to high-velocity streams of air or an inert gas, causing particles to collide and fracture into smaller sizes. The resulting micronized powder can then be suspended in a suitable vehicle, often with a wetting agent and a suspending agent to ensure uniformity.
Q3: Are there any known transporters that may affect the absorption of Blarcamesine?
A3: Specific transporter interactions for Blarcamesine are not extensively detailed in the public domain. As a small molecule, it may be a substrate for various uptake or efflux transporters in the gut. If inconsistent absorption is observed despite good solubility, investigating potential interactions with transporters like P-glycoprotein (P-gp) could be a next step.
Q4: What is the mechanism of action of Blarcamesine that is relevant to its therapeutic effects?
A4: Blarcamesine is an agonist of the sigma-1 receptor and also modulates muscarinic receptors.[3][4][5][6][7][8][9] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is believed to play a role in restoring cellular homeostasis, promoting neuroplasticity, and providing neuroprotection.[6]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-10 weeks old), fasted overnight (with free access to water) to reduce variability in gastric emptying.
-
Dosing Solution Preparation: Prepare the desired formulation of this compound. For a co-solvent system, for example, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Dissolve the this compound in this vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Administration:
-
Weigh the mouse to determine the exact dosing volume.
-
Gently restrain the mouse.
-
Use a 20-gauge, 1.5-inch curved gavage needle with a rounded tip.
-
Measure the distance from the mouse's snout to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the esophagus and administer the formulation slowly.
-
-
Post-Dosing: Return the mouse to its cage and monitor for any signs of distress.
Protocol 2: Pharmacokinetic Blood Sampling in Rats
-
Animal Preparation: Use adult rats (e.g., Sprague-Dawley, 250-300g) with a cannulated jugular vein for serial blood sampling. Fast the rats overnight before dosing.
-
Dosing: Administer the this compound formulation via oral gavage as described for mice, adjusting the gavage needle size (e.g., 16-18 gauge, 3 inches) and dosing volume for the rat's weight.
-
Blood Collection:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
After each sample collection, flush the cannula with a small volume of heparinized saline to prevent clotting.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Blarcamesine Signaling Pathway.
Caption: Experimental Workflow for Oral Bioavailability Optimization.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Sigma receptor | TargetMol [targetmol.com]
- 3. Anavex presents preclinical results of ANAVEX 2-73 in Rett Syndrome | Drug Discovery News [drugdiscoverynews.com]
- 4. Anavex Life Sciences Announces Peer-Reviewed Publication of Oral Blarcamesine Phase 2b/3 Data [drug-dev.com]
- 5. anavex.com [anavex.com]
- 6. anavex.com [anavex.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. anavex.com [anavex.com]
- 9. anavex.com [anavex.com]
Technical Support Center: Long-Term Administration of Blarcamesine Hydrochloride in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Blarcamesine Hydrochloride (ANAVEX®2-73) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Blarcamesine?
Blarcamesine is an orally available small molecule that acts as an agonist for the sigma-1 receptor (SIGMAR1) and muscarinic acetylcholine (B1216132) M1 receptors.[1][2] Its therapeutic effects are believed to stem from the restoration of cellular homeostasis.[3][4] Activation of SIGMAR1, a chaperone protein in the endoplasmic reticulum, helps modulate calcium signaling, mitochondrial function, and synaptic plasticity, thereby mitigating oxidative stress and reducing apoptosis (cell death).[1][2][5] By also targeting muscarinic receptors, Blarcamesine can influence cognitive and motor functions.[2] This dual mechanism allows it to address multiple pathological pathways, including those related to amyloid-beta plaques and tau tangles in Alzheimer's disease.[1][2]
Q2: What are the main therapeutic areas being investigated for Blarcamesine?
Blarcamesine is primarily under investigation for neurodegenerative and neurodevelopmental disorders.[2] The most advanced clinical trials are for Alzheimer's disease, where it has completed Phase 2b/3 trials.[6][7] It is also in various stages of clinical investigation for Rett syndrome, Parkinson's disease dementia, Fragile X syndrome, Angelman syndrome, and infantile spasms.[1][8]
Q3: What is the long-term safety profile of Blarcamesine in clinical trials?
Long-term studies have shown Blarcamesine to have a favorable safety profile.[9][10] Most adverse events are mild to moderate in severity.[8] Importantly, it has not been associated with amyloid-related imaging abnormalities (ARIA), a concern with some other Alzheimer's therapies.[7][9] Some patients have been treated for over nine years in compassionate use programs without severe or life-threatening adverse events attributed to the drug.[10][11]
Q4: Are there any known genetic factors that may influence the response to Blarcamesine?
Yes, a prespecified genetic factor that appears to influence the therapeutic response is the genotype of the SIGMAR1 gene.[6][12] Clinical trial data suggests that individuals with the common wild-type SIGMAR1 gene (excluding carriers of the mutated rs1800866 variant) may experience a greater clinical benefit.[6][12]
Troubleshooting Guide
Issue 1: Managing Common Adverse Events in Preclinical Models and Clinical Trials
The most frequently reported treatment-emergent adverse event in clinical trials is dizziness, which is typically transient and mild to moderate in severity.[6][8] Other common adverse events include headache and confusion.[8]
Mitigation Strategies:
-
Titration Schedule: A longer, more gradual dose titration schedule has been shown to reduce the incidence of dizziness.[8][9]
-
Dose Adjustment: The maximum tolerated dose in one study was 48 mg daily, with most participants taking 20 or 30 mg daily.[8] Adjusting the dose based on tolerability can help manage side effects.
Issue 2: Variability in Efficacy in Preclinical Models
Researchers may observe variability in the efficacy of Blarcamesine in animal models.
Potential Causes and Solutions:
-
Animal Model Selection: The choice of animal model is critical. For instance, in Fragile X syndrome research, Fmr1 knockout (KO) mice have been used to demonstrate the reversal of hyperactivity and restoration of associative learning.[13]
-
Biomarker Analysis: Monitoring relevant biomarkers can provide insights into the drug's activity. In preclinical studies, normalization of pAkt and BDNF levels has been observed, indicating neuronal function restoration.[13]
-
Genetic Background: As seen in human studies, the genetic background of the animal models, particularly related to the sigma-1 receptor, could influence outcomes.
Issue 3: Ensuring Accurate and Reproducible Dosing in Laboratory Settings
Consistent and accurate dosing is crucial for the reproducibility of experiments.
Recommendations:
-
Solubility: this compound is orally available. For in vitro studies or administration via other routes in animal models, ensure the compound is fully dissolved in an appropriate vehicle.
-
Stability: Assess the stability of the Blarcamesine solution under your specific experimental conditions (e.g., temperature, light exposure) to ensure consistent potency.
-
Dose-Response Studies: Conduct initial dose-response studies to determine the optimal concentration for your specific model and endpoint.
Data from Clinical Trials
Table 1: Overview of Blarcamesine Clinical Trials in Alzheimer's Disease
| Trial Phase | Number of Participants | Dosage | Duration | Key Efficacy Outcomes | Key Safety Findings |
| Phase 2a | 28 | Not specified | 31 weeks (extended to 12 months) | Met safety endpoints; MMSE and ADCS-ADL scores remained steady.[8] | Drug remained safe with mostly mild to moderate adverse events.[8] |
| Phase 2b/3 (ANAVEX2-73-AD-004) | 508 | 30 mg or 50 mg daily | 48 weeks | Significantly slowed cognitive decline on ADAS-Cog by 45% and CDR-SB by 27% (combined dose groups vs. placebo).[6][8] | Dizziness and confusion were more frequent in the treatment group; no associated neuroimaging adverse events.[6][8] |
| Open-Label Extension (ATTENTION-AD) | Not specified | Not specified | Up to 192 weeks | Continued efficacy demonstrated, with earlier treatment initiation showing better long-term outcomes.[9][10] | Benign safety profile reaffirmed; dizziness was reduced with an extended titration period.[9] |
Table 2: Summary of Adverse Events in the Phase 2b/3 Alzheimer's Disease Trial
| Adverse Event | Blarcamesine Group (%) | Placebo Group (%) |
| Dizziness | 25 | 5.6 |
| Confusion | 13 | 2.5 |
| Serious TEAEs | 16.7 | 10.1 |
| Data from the ANAVEX2-73-AD-004 trial[6][8] |
Experimental Protocols & Visualizations
Signaling Pathway of Blarcamesine
Blarcamesine's mechanism of action involves the activation of the sigma-1 receptor (SIGMAR1) and muscarinic M1 receptors, leading to a cascade of downstream effects that promote cellular homeostasis and neuroprotection.
Caption: Blarcamesine's dual mechanism of action.
General Experimental Workflow for Preclinical Evaluation
This workflow outlines a general approach for evaluating the long-term effects of Blarcamesine in a preclinical animal model of a neurodegenerative disease.
Caption: Workflow for preclinical Blarcamesine studies.
Logical Relationship for Dose Titration and Adverse Event Management
This diagram illustrates the relationship between the dose titration schedule and the management of adverse events like dizziness.
Caption: Logic for managing adverse events during titration.
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. What is Blarcamesine used for? [synapse.patsnap.com]
- 3. biospace.com [biospace.com]
- 4. anavex.com [anavex.com]
- 5. anavex.com [anavex.com]
- 6. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. alzforum.org [alzforum.org]
- 9. AD/PD 2025: Long-term data shows Anavex’s Blarcamesine benefit [clinicaltrialsarena.com]
- 10. patientcareonline.com [patientcareonline.com]
- 11. anavex.com [anavex.com]
- 12. anavex.com [anavex.com]
- 13. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
Technical Support Center: Controlling for Confounding Variables in Blarcamesine Observational Studies
Welcome to the technical support center for researchers and scientists involved in the study of Blarcamesine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and analyzing observational studies of Blarcamesine, with a focus on methods to control for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in observational studies of Blarcamesine for Alzheimer's disease?
A1: In observational studies of Blarcamesine for Alzheimer's disease, it is crucial to account for a range of potential confounding variables that could influence the outcomes. These can be broadly categorized as demographic, clinical, genetic, and lifestyle factors. Key variables include age, sex, and socioeconomic position.[1] Clinical factors are also significant, such as the baseline severity of the disease, the presence of comorbidities (e.g., depression, diabetes, hypertension, obesity), and the use of concomitant medications.[1] Genetic predispositions, particularly the APOE ε4 genotype, are known to influence Alzheimer's disease progression and response to treatment.[2] Lifestyle and behavioral factors like smoking and alcohol consumption should also be considered.[1]
Q2: How can we control for the "healthy user bias" in observational studies of Blarcamesine?
A2: The "healthy user bias" is a common issue in observational studies where individuals who are more health-conscious are more likely to adhere to treatment and engage in healthier behaviors, potentially leading to better outcomes regardless of the drug's efficacy. To mitigate this, researchers can employ several strategies. Propensity score matching (PSM) is a robust method where each participant receiving Blarcamesine is matched with one or more participants not receiving the drug who have a similar propensity score. This score is calculated based on a range of baseline characteristics, helping to balance the treatment and control groups. Additionally, collecting detailed data on health-seeking behaviors and lifestyle factors allows for their inclusion as covariates in multivariate regression models to statistically adjust for their effects.
Q3: What statistical methods are recommended for adjusting for time-varying confounders in Blarcamesine research?
A3: Time-varying confounders are variables that change over time and can influence both the likelihood of continued treatment with Blarcamesine and the study outcomes. For instance, a change in cognitive function could lead to a change in concomitant medication, which in turn affects subsequent cognitive outcomes. Standard regression models are often inadequate for handling such variables. Advanced statistical methods like marginal structural models (MSMs) with inverse probability of treatment weighting (IPTW) are recommended. These methods can model the probability of receiving treatment at each time point and create a "pseudo-population" where the confounding effects are minimized, allowing for a more accurate estimation of the treatment effect.
Q4: How can we account for the genetic heterogeneity of Alzheimer's disease in our observational study of Blarcamesine?
A4: Genetic factors, such as variants in the SIGMAR1 gene (the target of Blarcamesine), can significantly impact treatment response.[3] To address this, it is essential to collect genetic data from all participants. Stratification is a key approach where the analysis is conducted separately for different genetic subgroups (e.g., carriers of a specific SIGMAR1 variant versus non-carriers). This allows for the assessment of treatment effects within more genetically homogeneous populations. Additionally, gene-treatment interaction terms can be included in regression models to formally test whether the effect of Blarcamesine differs across genetic profiles.
Troubleshooting Guides
Problem: High variability in patient outcomes despite controlling for known confounders.
Troubleshooting Steps:
-
Assess for Unmeasured Confounders: It's possible that unmeasured or poorly defined confounders are influencing the results. Consider factors that are difficult to quantify, such as social support, dietary habits, or exposure to environmental toxins. While direct measurement may not be feasible, sensitivity analyses can be performed to estimate the potential impact of such unmeasured confounders.
-
Investigate Treatment Adherence: In a real-world setting, adherence to medication can vary significantly. Poor adherence can mask the true effect of Blarcamesine. Utilize measures like pill counts, electronic monitoring, or pharmacy refill records to assess adherence levels and incorporate this information into the analysis, for instance, by performing a per-protocol analysis alongside the intention-to-treat analysis.
-
Examine Subgroup Effects: The effect of Blarcamesine may differ across various subgroups of the study population. Conduct exploratory subgroup analyses based on baseline characteristics (e.g., disease severity, age, presence of specific comorbidities) to identify potential effect modifiers.
Problem: Difficulty in establishing a causal relationship between Blarcamesine and observed outcomes in an observational setting.
Troubleshooting Steps:
-
Employ Causal Inference Methods: Beyond standard regression, consider more advanced causal inference techniques. Methods like Mendelian randomization, if a suitable genetic instrument for Blarcamesine exposure can be identified, can provide evidence for a causal relationship that is less susceptible to confounding.
-
Use a "Delayed-Start" Analysis Design: If feasible within an observational cohort, a delayed-start analysis can provide stronger evidence of a disease-modifying effect. This involves comparing the outcomes of participants who start treatment at the beginning of the observation period with those who start at a later, pre-specified time point.
-
Triangulate with Evidence from Other Sources: Corroborate findings from your observational study with data from randomized controlled trials (RCTs), even if the patient populations are not identical. Consistency of effects across different study designs strengthens the evidence for a causal link.
Data Presentation
Table 1: Common Confounding Variables in Blarcamesine Observational Studies and Recommended Control Methods
| Confounding Variable Category | Specific Examples | Recommended Control Methods |
| Demographic | Age, Sex, Education Level, Socioeconomic Status | Matching, Stratification, Covariate adjustment in regression models |
| Clinical | Baseline cognitive function (e.g., MMSE, ADAS-Cog scores), Disease duration, Comorbidities (e.g., cardiovascular disease, diabetes, depression), Concomitant medications | Restriction to a specific disease stage, Covariate adjustment, Propensity score methods |
| Genetic | APOE genotype, SIGMAR1 gene variants | Stratification by genotype, Gene-treatment interaction analysis |
| Lifestyle & Behavioral | Smoking status, Alcohol consumption, Physical activity level, Diet | Covariate adjustment, Collection of detailed lifestyle questionnaires |
| Healthcare Utilization | Frequency of physician visits, Access to specialist care | Covariate adjustment, Use of instrumental variables (e.g., regional variation in prescribing habits) |
Experimental Protocols
Protocol: Propensity Score Matching (PSM) for a Blarcamesine Observational Study
-
Cohort Selection: Identify a cohort of patients with early Alzheimer's disease from a real-world database (e.g., electronic health records, patient registries). Define clear inclusion and exclusion criteria.
-
Variable Selection: Select a comprehensive set of baseline covariates that are potential confounders. These should include demographics, clinical characteristics, and any other variables that may influence both the prescription of Blarcamesine and the study outcomes.
-
Propensity Score Estimation: Use logistic regression to model the probability of a patient receiving Blarcamesine based on the selected baseline covariates. The resulting probability for each patient is their propensity score.
-
Matching Algorithm: Choose a matching algorithm (e.g., nearest neighbor matching with a caliper) to match each Blarcamesine user with one or more non-users who have a similar propensity score.
-
Balance Assessment: After matching, assess the balance of the baseline covariates between the Blarcamesine and control groups. Standardized mean differences are often used for this purpose. If imbalances persist, refine the propensity score model or matching algorithm.
-
Outcome Analysis: Once a balanced matched cohort is achieved, analyze the study outcomes (e.g., change in cognitive scores, time to institutionalization) comparing the Blarcamesine and control groups using appropriate statistical tests (e.g., paired t-tests, conditional logistic regression).
Mandatory Visualization
Caption: Blarcamesine's mechanism of action via Sigma-1 receptor activation.
Caption: Workflow for controlling confounding variables in observational studies.
Caption: The logical relationship between exposure, outcome, and a confounder.
References
- 1. Confounding in observational studies evaluating the association between Alzheimer's disease and periodontal disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anavex.com [anavex.com]
Validation & Comparative
A Comparative Efficacy Analysis of Blarcamesine Hydrochloride and Donepezil (Aricept) for Alzheimer's Disease
This guide provides an objective comparison of Blarcamesine (B1667132) Hydrochloride and Donepezil (B133215) (Aricept), two therapeutic agents for Alzheimer's disease (AD). The analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, clinical efficacy data from key trials, and detailed experimental protocols.
Introduction and Overview
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The therapeutic landscape has historically been dominated by symptomatic treatments. Donepezil (Aricept), an acetylcholinesterase inhibitor, has been a standard of care for many years, aiming to improve cognitive function by modulating neurotransmitter levels.[1][2] Blarcamesine (ANAVEX®2-73) represents a newer, disease-modifying approach, targeting cellular homeostasis and neuroprotection through a different mechanism of action.[3][4] This document compares their efficacy based on available clinical trial data.
Mechanism of Action
The fundamental difference between Blarcamesine and Donepezil lies in their molecular targets and the subsequent signaling pathways they modulate.
Donepezil (Aricept)
Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] In Alzheimer's disease, there is a notable deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[5] By inhibiting AChE, Donepezil prevents the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic signaling.[6][7] This action is believed to temporarily improve cognitive symptoms.[8][9]
Blarcamesine Hydrochloride
Blarcamesine is an orally available small molecule that acts as an agonist for the sigma-1 receptor (S1R) and, to a lesser extent, muscarinic receptors.[10][11] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, which is crucial for regulating cellular stress, calcium homeostasis, mitochondrial function, and autophagy.[3][4] By activating S1R, Blarcamesine is designed to restore cellular homeostasis, thereby providing neuroprotection against the downstream pathologies of AD, including oxidative stress, apoptosis, and protein aggregation.[10][12][13] This upstream mechanism suggests a potential disease-modifying effect.[14]
Comparative Efficacy Data
The efficacy of both drugs has been evaluated in multiple clinical trials. The following tables summarize key quantitative outcomes from placebo-controlled studies. Direct head-to-head trial data is limited; therefore, comparisons are made against respective placebo arms.
Cognitive and Functional Outcomes
The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) is a primary tool for assessing cognitive performance in AD trials, where a lower score indicates better cognition. The Clinical Dementia Rating-Sum of Boxes (CDR-SB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale are used to measure global function and daily activities, respectively.
Table 1: Blarcamesine Phase 2b/3 (ANAVEX®2-73-AD-004) Efficacy Data at 48 Weeks
| Endpoint | Blarcamesine (Pooled Doses) | Placebo | Difference (LSM Change) | P-value |
|---|---|---|---|---|
| ADAS-Cog13 | - | - | -1.783 to -2.027[15][16] | 0.008 to 0.0226[15][16] |
| CDR-SB | - | - | -0.456 to -0.483[15][16] | 0.010 to 0.0175[15][16] |
| ADCS-ADL | - | - | +1.019 (Not Significant)[15] | 0.234[15] |
(LSM: Least-Squares Mean. A negative difference in ADAS-Cog13 and CDR-SB favors Blarcamesine.)
Table 2: Donepezil Efficacy Data from Placebo-Controlled Trials
| Trial Duration / Dose | Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Effect |
|---|---|---|---|---|
| 24 Weeks / 5 mg/day [17] | ADAS-cog | - | - | Significant Improvement vs. Placebo |
| 24 Weeks / 10 mg/day [17] | ADAS-cog | - | - | Significant Improvement vs. Placebo |
| 24 Weeks / 10 mg/day [18] | ADAS-cog | - | - | -2.9 points vs. Placebo |
| 12 Weeks / 5 mg/day [19] | ADAS-cog | - | - | Statistically Significant Improvement |
(Data presented as treatment effect (drug vs. placebo) as reported in publications. A negative value indicates improvement.)
Long-Term and Subgroup Analysis
Long-term and subgroup analyses provide further insights into the sustained effects and potential for precision medicine.
Table 3: Long-Term Efficacy (Open-Label Extension & Comparative Data)
| Drug | Trial / Duration | Endpoint | Key Finding |
|---|---|---|---|
| Blarcamesine | ATTENTION-AD (OLE) / 192 Weeks[20][21] | ADAS-Cog13 | Early-start group showed a significant difference of -3.83 points vs. late-start group.[20][21] |
| Blarcamesine | ATTENTION-AD (OLE) / 192 Weeks[20][21] | ADCS-ADL | Early-start group showed a significant difference of +4.30 points vs. late-start group.[20][21] |
| Donepezil | Pooled Analysis / 192 Weeks[22] | ADAS-Cog11 (est.) | Decline of ~24 points from baseline.[22] |
Table 4: Blarcamesine Subgroup Analysis (SIGMAR1 Wild-Type)
| Endpoint | Slowed Clinical Progression vs. Placebo (ITT Population) | Slowed Clinical Progression vs. Placebo (SIGMAR1 WT Subgroup) |
|---|---|---|
| ADAS-Cog13 | 36.3%[14] | 49.8%[14][20] |
| CDR-SB | 27.6%[23] | 33.6%[20][23] |
(This analysis suggests patients with the common, non-mutated SIGMAR1 gene may experience a greater therapeutic benefit from Blarcamesine.)[14]
Experimental Protocols and Methodologies
Understanding the design of the clinical trials is essential for interpreting the efficacy data.
Blarcamesine: ANAVEX®2-73-AD-004 Study
-
Study Design: A multicenter, Phase 2b/3, randomized, double-blind, placebo-controlled trial.[15]
-
Patient Population: 508 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia).[4][15]
-
Duration: 48 weeks of treatment.[15]
-
Intervention: Participants were randomized to receive once-daily oral capsules of Blarcamesine (e.g., 30 mg or 50 mg) or a matching placebo.[4][24]
-
Co-Primary Endpoints:
-
Secondary Endpoints: Included the Clinical Dementia Rating-Sum of Boxes (CDR-SB) and brain volume changes measured by MRI.[16]
Donepezil: Multinational Pivotal Trial
-
Study Design: A multicenter, 30-week, randomized, double-blind, placebo-controlled, parallel-group study.[25]
-
Patient Population: 818 patients with mild to moderately severe Alzheimer's disease.[25]
-
Duration: 24-week double-blind treatment phase followed by a 6-week single-blind placebo washout.[25]
-
Intervention: Participants were randomized to receive single, daily oral doses of Donepezil (5 mg or 10 mg) or placebo.[25]
-
Co-Primary Endpoints:
-
Secondary Endpoints: Included the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB) and functional assessments.[25]
Safety and Tolerability Profile
The safety profiles of the two drugs are distinct, reflecting their different mechanisms of action.
Table 5: Comparative Safety and Tolerability
| Adverse Event Profile | Blarcamesine | Donepezil |
|---|---|---|
| Common Adverse Events | Dizziness (mostly mild to moderate and transient).[15][16] | Nausea, diarrhea, vomiting (cholinergic-related).[17][18] |
| Serious Adverse Events | In the Phase 2b/3 trial, serious TEAEs occurred in 16.7% of the Blarcamesine group vs. 10.1% in the placebo group.[15] | Generally well-tolerated. Serious side effects are rare but can include heart rhythm changes and gastrointestinal bleeding.[7][9] |
| Monitoring Requirements | No routine MRI monitoring for amyloid-related imaging abnormalities (ARIA) has been indicated.[14] | Standard clinical monitoring. |
Conclusion
Blarcamesine and Donepezil represent two distinct therapeutic strategies for Alzheimer's disease.
-
Donepezil operates as a symptomatic treatment by enhancing cholinergic neurotransmission, with decades of clinical use demonstrating modest but statistically significant benefits in cognitive and global function in mild to severe AD.[1][17][26] Its effects are generally temporary and it does not alter the underlying disease progression.[1]
-
Blarcamesine offers a potential disease-modifying approach by targeting the S1R to restore cellular homeostasis, an upstream mechanism that may protect against neurodegeneration.[3][13] Clinical trial data suggests it can significantly slow cognitive decline and reduce brain atrophy over 48 weeks, with long-term data indicating sustained benefits, particularly with early treatment initiation.[12][15][20] The enhanced response in patients with the wild-type SIGMAR1 gene points towards a promising precision medicine approach.[14][20]
For the research and drug development community, the comparison highlights a shift from purely symptomatic treatments to targeted, potentially disease-modifying therapies. While Donepezil addresses a neurotransmitter deficit, Blarcamesine's focus on cellular resilience and neuroprotection represents a novel and promising avenue in the ongoing effort to combat Alzheimer's disease.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 3. lifespan.io [lifespan.io]
- 4. Alzheimerâs disease and the clinical stage sigma-1 agonist blarcamesine [medicandle.be]
- 5. Donepezil for people with dementia due to Alzheimer's disease | Cochrane [cochrane.org]
- 6. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Blarcamesine - Wikipedia [en.wikipedia.org]
- 11. What is Blarcamesine used for? [synapse.patsnap.com]
- 12. neurologylive.com [neurologylive.com]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. anavex.com [anavex.com]
- 15. Blarcamesine in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychiatrictimes.com [psychiatrictimes.com]
- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 22. maxhitek.com [maxhitek.com]
- 23. anavex.com [anavex.com]
- 24. neurologylive.com [neurologylive.com]
- 25. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the safety profile of Blarcamesine Hydrochloride against other Alzheimer's drugs.
For Immediate Release
This guide provides a detailed comparison of the safety profile of the investigational Alzheimer's drug, Blarcamesine Hydrochloride (ANAVEX®2-73), with established and recently approved treatments for Alzheimer's disease. The comparison includes cholinesterase inhibitors (Donepezil, Rivastigmine (B141), Galantamine), an NMDA receptor antagonist (Memantine), and amyloid-targeting monoclonal antibodies (Aducanumab, Lecanemab). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.
Executive Summary
Blarcamesine, an orally administered small molecule, demonstrates a distinct safety profile characterized by a primary adverse event of manageable dizziness and a notable absence of amyloid-related imaging abnormalities (ARIA), a significant concern with amyloid-targeting monoclonal antibodies.[1][2][3] Established oral medications like cholinesterase inhibitors and memantine (B1676192) are generally associated with gastrointestinal and neurological side effects. The newer class of intravenous amyloid-targeting antibodies carries a risk of more severe adverse events, including ARIA, which requires regular MRI monitoring.
Comparative Safety Data
The following table summarizes the incidence of key adverse events from placebo-controlled clinical trials for Blarcamesine and comparator drugs. It is important to note that direct head-to-head trial data is limited, and the patient populations and trial designs may vary.
| Drug Class | Drug Name | Common Adverse Events (>5% and > Placebo) | Serious Adverse Events (SAEs) | Amyloid-Related Imaging Abnormalities (ARIA) | Discontinuation due to Adverse Events |
| Sigma-1 Receptor Agonist | Blarcamesine | Dizziness (35.8% during titration, 25.2% during maintenance vs. 6.0% and 5.6% for placebo respectively)[1][4] | 16.7% vs. 10.1% for placebo[5][6] | Not associated with ARIA[1][2][3] | Not explicitly reported |
| Cholinesterase Inhibitors | Donepezil (B133215) | Nausea (11%), Diarrhea (9%), Vomiting (7%)[7] | Similar to placebo[7] | Not applicable | Not explicitly reported |
| Rivastigmine | Nausea (42%), Vomiting (24%)[7] | Similar across groups (approx. 18%)[8] | Not applicable | 23% (high dose) vs. 7% (placebo)[8] | |
| Galantamine | Nausea, Vomiting, Diarrhea[9] | 12% vs. 12% for placebo[9] | Not applicable | Not explicitly reported | |
| NMDA Receptor Antagonist | Memantine | Dizziness (≥5% and > placebo), Headache, Confusion, Constipation[10] | Similar to placebo[10] | Not applicable | 10.1% vs. 11.5% for placebo[10] |
| Amyloid-Targeting Monoclonal Antibodies | Aducanumab | ARIA-Edema (35.5% in high-dose vs. 3% in placebo), Headache (25%)[11][12] | 12.7% (high-dose) vs. 12.8% (placebo)[11] | ARIA-E: up to 35.5%[11] | Not explicitly reported |
| Lecanemab | Infusion reactions (26.4%), ARIA-H (17.3%), ARIA-E (12.6%), Headache (11.1%)[13] | 14.0% vs. 11.3% for placebo[13] | ARIA-E: 12.6%, ARIA-H: 17.3%[13][14] | 7.7%[14] |
Experimental Protocols and Methodologies
The safety data presented is derived from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials.
Blarcamesine (ANAVEX®2-73-AD-004 Phase IIb/III Trial; NCT03790709): This 48-week trial randomized 508 participants with early Alzheimer's disease to receive oral Blarcamesine or a placebo.[5][6] Safety assessments included monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, laboratory values, and electrocardiograms (EKGs).[5] Notably, the protocol did not require routine MRI monitoring for ARIA, given the drug's mechanism of action.[1] The most common adverse event, dizziness, was found to be manageable by adjusting the titration schedule.[2][3]
Amyloid-Targeting Monoclonal Antibody Trials (Aducanumab EMERGE & ENGAGE; Lecanemab Clarity AD): These trials for intravenously administered antibodies involved stringent safety monitoring protocols. A key component was baseline and periodic magnetic resonance imaging (MRI) scans to monitor for ARIA. The protocols included specific guidelines for dose suspension or discontinuation based on the radiographic severity and clinical symptoms of ARIA. Enhanced clinical vigilance for ARIA is particularly recommended during the initial weeks of treatment.[15]
Cholinesterase Inhibitor and NMDA Receptor Antagonist Trials: Pivotal trials for these oral medications focused on collecting data on adverse events through patient and caregiver reporting, as well as clinical assessments. Dose-escalation schemes were often employed to mitigate cholinergic side effects like nausea and vomiting.[8]
Signaling Pathways and Experimental Workflows
Blarcamesine Signaling Pathway
Blarcamesine acts as an agonist for the sigma-1 receptor (SIGMAR1) and muscarinic M1 receptors.[16] Its proposed neuroprotective mechanism involves the restoration of cellular homeostasis. Activation of SIGMAR1 is believed to modulate several downstream pathways, including the reduction of oxidative stress, inhibition of apoptosis (cell death), and enhancement of synaptic plasticity, which are crucial for learning and memory.[16]
Caption: Blarcamesine's dual agonism on SIGMAR1 and Muscarinic M1 receptors.
Comparative Experimental Workflow for Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of Alzheimer's drugs in clinical trials, highlighting the key differences in monitoring for Blarcamesine versus amyloid-targeting antibodies.
Caption: Generalized workflow for safety assessment in Alzheimer's clinical trials.
Comparative Safety Concerns of Alzheimer's Drug Classes
This diagram illustrates the primary safety concerns associated with each class of Alzheimer's medication.
Caption: Primary safety concerns associated with different classes of Alzheimer's drugs.
References
- 1. anavex.com [anavex.com]
- 2. anavex.com [anavex.com]
- 3. AD/PD 2025: Long-term data shows Anavex’s Blarcamesine benefit [clinicaltrialsarena.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alzheimer's Association International Conference [alz.confex.com]
- 7. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Long-Term Study Suggests Lower Mortality in Alzheimer's Patients Treated with Galantamine Versus Placebo [jnj.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Aducanumab for Alzheimer's Disease: Summarized Data From EMERGE, ENGAGE, and PRIME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eisai.com [eisai.com]
- 14. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 16. researchgate.net [researchgate.net]
Validating Blarcamesine's Sigma-1 Receptor Mechanism of Action: A Comparative Guide to Methodologies
Introduction
Blarcamesine (ANAVEX®2-73) is an investigational therapeutic agent that has garnered significant attention for its potential in treating neurodegenerative disorders, including Alzheimer's disease and Rett syndrome.[1][2] Its primary mechanism of action is the activation of the sigma-1 receptor (S1R), an intracellular chaperone protein crucial for maintaining cellular homeostasis.[3][4] For drug development professionals and researchers, rigorously validating that a drug's therapeutic effects are indeed mediated through its intended target is a critical step.
A gold-standard pharmacological method for mechanism of action (MoA) validation is the use of selective receptor antagonists. The logic is straightforward: if a drug (agonist) produces a specific effect by acting on a receptor, then a compound that blocks that same receptor (antagonist) should prevent or reverse that effect. While extensive clinical data for Blarcamesine points to a S1R-dependent MoA through genetic stratification, direct preclinical validation studies using S1R antagonists are not prominently featured in publicly available literature.
This guide provides a comparative overview of this validation principle. It details the established use of S1R antagonists to confirm the MoA of other well-characterized S1R agonists, namely PRE-084 and SA4503 (cutamesine), and contrasts this with the genetic-based validation approach used for Blarcamesine.
The Principle of Antagonist-Based MoA Validation
The core principle of using an antagonist to validate an agonist's MoA is based on competitive binding and functional blockade at the target receptor. This experimental approach provides strong evidence that the observed physiological or cellular effects of the agonist are specifically due to its interaction with the receptor .
Below is a diagram illustrating the logical and molecular basis of this validation method.
Figure 1: Logical and Molecular Basis of Antagonist Validation.
Comparative Ligand Affinities
The specificity and potency of agonists and antagonists are fundamental to their use in validation studies. The table below summarizes the binding affinities (Ki or IC50) of Blarcamesine and comparator ligands for the sigma-1 receptor. Lower values indicate higher binding affinity.
| Compound | Type | Sigma-1 Receptor Affinity (nM) | Selectivity | Citation(s) |
| Blarcamesine | Agonist | IC50 = 860 | Also binds muscarinic receptors (5 µM) | [5][6] |
| PRE-084 | Agonist | IC50 = 44 | Highly selective for S1R | [7] |
| SA4503 (Cutamesine) | Agonist | Ki = 4.6 | ~14-fold selective over S2R | [8] |
| NE-100 | Antagonist | Ki = 1.03 | >205-fold selective over S2R | [9] |
| BD-1047 | Antagonist | Ki = 4.43 (BD-1063) | >50-fold selective over S2R | [10] |
| S1RA | Antagonist | High Affinity (Specific Ki not stated) | Selective for S1R | [11] |
Note: BD-1047 and BD-1063 are distinct but related antagonists; both are used in S1R research.
Comparator I: Validating PRE-084 with S1R Antagonists
PRE-084 is a highly selective S1R agonist widely used in preclinical research. Its S1R-mediated effects have been consistently validated using antagonists across various experimental models.
Experimental Data Summary
| Experiment | Model System | Effect of PRE-084 (Agonist) | Antagonist Used | Result of Antagonist Co-administration | Citation |
| Neuropathic Pain | Spared Nerve Injury (SNI) in mice | Ameliorated mechanical and heat hypersensitivity | S1RA | Reversed the analgesic effects of S1RA (confirming S1RA's antagonist action) | [11] |
| Neuroprotection | Zebrafish larvae with TDP-43 toxicity | Rescued locomotor escape response | NE-100 | Abolished the protective effect of PRE-084 | [12] |
| Cell Signaling | Rat hippocampal slices | Prevented activation of SK channels | NE-100 | Reversed the effect of PRE-084 on SK channels | [13] |
| Tumor Growth | In vivo lung cancer model | Promoted tumor growth | Not specified | A S1R antagonist blocked the tumor-promoting effect | [9] |
Example Experimental Protocol: Neuroprotection in TDP-43 Model[12]
-
Model : Zebrafish larvae expressing a toxic form of human protein (TDP43G348C), which causes locomotor defects.
-
Agonist Treatment : Larvae were treated with the S1R agonist PRE-084.
-
Antagonist Treatment : A separate group of larvae was co-treated with PRE-084 and the S1R antagonist NE-100 (both at 5 µM).
-
Assay : Locomotor escape response was measured. This is a behavioral endpoint indicating neuronal function.
-
Outcome : PRE-084 alone rescued the locomotor defects. In the group co-treated with NE-100, the protective effect of PRE-084 was significantly abolished, confirming the effect was mediated by the sigma-1 receptor.
Comparator II: Validating SA4503 (Cutamesine) with S1R Antagonists
SA4503 is another potent and selective S1R agonist that has been evaluated for neuroprotective properties. Its mechanism has also been validated using S1R antagonists.
Experimental Data Summary
| Experiment | Model System | Effect of SA4503 (Agonist) | Antagonist Used | Result of Antagonist Co-administration | Citation |
| Photoreceptor Protection | Light-induced damage in vitro | Reduced photoreceptor cell death rate | BD-1047 | Prevented the protective effect of SA4503 | |
| Neuropathic Pain | Rat model of chemotherapy-induced neuropathy | Inhibited neuropathy symptoms | NE-100 | Abolished the therapeutic effect of SA4503 | [14] |
| BDNF Release | Neuronal B104 cell line | Contributed to the release of Brain-Derived Neurotrophic Factor (BDNF) | NE-100 | Inhibited the release of BDNF |
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for an in vitro validation experiment, such as the photoreceptor protection study.
Figure 2: Workflow for Antagonist Validation In Vitro.
Validating Blarcamesine's MoA: The Genetic Approach
While direct antagonist blockade studies for Blarcamesine are not widely published, its MoA has been strongly validated through an alternative, powerful method: genetic stratification in clinical trials. This approach leverages natural variations in the gene encoding the drug's target, SIGMAR1.
The central finding is that Blarcamesine demonstrates greater clinical efficacy in patients who have the common, fully functional wild-type (WT) SIGMAR1 gene compared to those with a specific gene variant (rs1800866).[3] This provides compelling evidence that the drug's beneficial effects are directly dependent on its interaction with a functional sigma-1 receptor.
Clinical Trial Data Summary (Phase 2b/3 ANAVEX2-73-AD-004)
| Patient Group | Primary Endpoint (ADAS-Cog13) | Secondary Endpoint (CDR-SB) | Interpretation | Citation(s) |
| Full Intent-to-Treat Population | 36.3% slowing of clinical progression vs. placebo | 27.6% slowing of clinical progression vs. placebo | Blarcamesine shows significant efficacy in the overall study population. | [1][15] |
| SIGMAR1 Wild-Type (WT) Subgroup | 49.8% slowing of clinical progression vs. placebo | 33.7% slowing of clinical progression vs. placebo | The therapeutic effect is substantially enhanced in patients with the WT SIGMAR1 gene, strongly linking efficacy to the S1R target. | [1][3] |
This genetic validation method, while different from pharmacological blockade, offers a high level of clinical relevance, directly linking the drug's target engagement to patient outcomes.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of pharmaceutical research. The use of selective antagonists to block an agonist's effects, as demonstrated with PRE-084 and SA4503, represents a classic and robust pharmacological approach. These studies provide clear, mechanistic proof that the agonists' effects are mediated through the sigma-1 receptor.
For Blarcamesine, the primary validation evidence in the public domain comes from a different but equally compelling source: clinical genetic data. The significantly enhanced efficacy in patients with a wild-type SIGMAR1 gene provides strong support for its S1R-dependent mechanism of action in a clinical setting. For researchers and drug developers, this highlights the complementary nature of preclinical pharmacological validation and clinical genetic approaches in building a comprehensive understanding of a new therapeutic's MoA.
References
- 1. anavex.com [anavex.com]
- 2. anavex.com [anavex.com]
- 3. Anavex Life Sciences Announces ANAVEX®2-73 (Blarcamesine) Biomarker Correlated with Efficacy Endpoints in Placebo-Controlled U.S. Phase 2 Clinical Trial for the Treatment of Adult Patients with Rett Syndrome - BioSpace [biospace.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Blarcamesine - Wikipedia [en.wikipedia.org]
- 6. Blarcamesine | ALZFORUM [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 11. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. researchgate.net [researchgate.net]
Biomarker Analysis for Target Engagement of Blarcamesine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker analysis strategies used to confirm target engagement of Blarcamesine Hydrochloride, a selective sigma-1 receptor (S1R) agonist, with alternative therapeutic approaches for neurodegenerative diseases. We present a detailed overview of the experimental data and methodologies for Blarcamesine and compare them with other S1R agonists and recently approved anti-amyloid monoclonal antibodies for Alzheimer's disease.
Introduction to Blarcamesine and Target Engagement
Blarcamesine (ANAVEX®2-73) is an orally available small molecule that acts as an agonist for the sigma-1 receptor (S1R), a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. Its mechanism of action is believed to involve the restoration of cellular homeostasis, including the enhancement of autophagy, which is crucial for clearing misfolded proteins and damaged organelles. Confirming target engagement and downstream pathway modulation is critical in the clinical development of Blarcamesine. This is achieved through a multi-faceted biomarker approach encompassing genomic, transcriptomic, fluid, and imaging biomarkers.
Comparative Analysis of Biomarker Strategies
This section compares the biomarker strategies for Blarcamesine with two categories of alternatives: other S1R agonists and anti-amyloid antibodies.
Table 1: Comparison of Biomarkers for Target Engagement and Efficacy
| Biomarker Category | This compound | Other Sigma-1 Receptor Agonists (Pridopidine, Dextromethorphan, Cutamesine) | Anti-Amyloid Antibodies (Aducanumab, Lecanemab, Donanemab) |
| Genomic | SIGMAR1 gene variants (e.g., rs1800866, p.Gln2Pro) and COMT p.Leu146fs associated with treatment response.[1] | Limited publicly available data on specific genomic biomarkers for treatment response. | APOE4 status is a key inclusion criterion and risk factor, but not a direct target engagement marker. |
| Transcriptomic | Increased SIGMAR1 mRNA expression in whole blood.[2] | Preclinical data suggests modulation of neurotrophic factor expression (e.g., BDNF, GDNF). | Downstream changes in inflammatory and neurodegenerative gene expression are being explored. |
| Fluid (Plasma) | Increased Aβ42/40 ratio .[3][4][5] Trend towards reduced Neurofilament Light Chain (NfL) .[6] Trend towards reduced phosphorylated Tau (p-tau181, p-tau217) .[6] | Pridopidine has shown a reduction in Neurofilament Light (NfL) levels in certain patient populations. | Significant reduction in plasma p-tau181 and p-tau217 .[4][6] Increase in plasma Aβ42/40 ratio .[3] Reduction in plasma glial fibrillary acidic protein (GFAP) .[6] |
| Imaging | MRI: Significant reduction in brain atrophy (whole brain, total gray matter, lateral ventricles).[3][7] | PET imaging with [11C]SA4503 (Cutamesine) shows reduced S1R density in Alzheimer's disease. | Amyloid PET: Significant reduction in amyloid plaques .[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Blarcamesine
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. p-Tau181 Assays | Quanterix [quanterix.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Prilenia Announces Topline Results for Pridopidine in Phase 2 ALS Study | Prilenia Therapeutics B.V. [news.prilenia.com]
- 5. PAXgene Blood RNA Tubes [qiagen.com]
- 6. snmmi.org [snmmi.org]
- 7. translationalresearchcentre.com [translationalresearchcentre.com]
- 8. The appropriate sample-handling procedure for measuring the plasma β-amyloid level using a fully automated immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Patient Response to Blarcamesine: A Comparative Analysis of Genetic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease therapeutics is shifting towards precision medicine, with an increasing focus on identifying patient subgroups most likely to benefit from targeted treatments. Blarcamesine (B1667132) (ANAVEX®2-73), a novel oral therapy from Anavex Life Sciences, has shown promise in clinical trials, and its effectiveness appears to be linked to specific genetic biomarkers. This guide provides a comparative analysis of the genetic biomarker strategy for predicting patient response to Blarcamesine against other emerging Alzheimer's treatments, supported by available experimental data and methodologies.
Blarcamesine: A Multi-Modal Mechanism of Action
Blarcamesine is a small molecule that acts as a sigma-1 receptor (SIGMAR1) agonist.[1][2][3] The SIGMAR1 is an intracellular chaperone protein crucial for maintaining cellular homeostasis, and its activation by Blarcamesine is believed to restore a range of cellular functions disrupted in Alzheimer's disease.[2][3][4] This includes modulating neuroinflammation, reducing oxidative stress, and enhancing cellular protective mechanisms like autophagy.[2][3]
Signaling Pathway of Blarcamesine
Genetic Biomarkers for Predicting Blarcamesine Response
Clinical trials have identified genetic variants in two key genes, SIGMAR1 and Catechol-O-methyltransferase (COMT), as potential predictors of patient response to Blarcamesine.
Identified Genetic Variants
| Gene | Variant (SNP ID) | Allele Association with Response |
| SIGMAR1 | rs1800866 | Patients with the wild-type (non-mutated) gene show a better response.[3][5][6] |
| COMT | rs113895332/rs61143203 | Variants in this gene are also associated with differential response.[2] |
Experimental Protocols for Biomarker Analysis
While detailed, proprietary protocols from Anavex's clinical trials are not publicly available, the biomarker analysis was conducted using standard and advanced molecular biology techniques.
Whole Exome Sequencing (WES)
In the Phase 2a study of Blarcamesine, whole exome and transcriptome sequencing were performed on patient samples to identify genetic biomarkers associated with treatment response.[1][2][7]
General WES Workflow:
-
DNA/RNA Extraction: Genomic DNA and RNA are isolated from patient blood samples.
-
Library Preparation: The extracted nucleic acids are fragmented, and adapters are ligated to the ends to prepare them for sequencing.
-
Exome Capture: The library is enriched for the exonic regions of the genome using capture probes.
-
Sequencing: The enriched library is sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq 2500, to an average depth of around 70x.[2]
-
Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and variants (SNPs, indels) are identified. A knowledge-based system can then be used to analyze the relationship between these variants and clinical outcomes.[1][2]
Comparison with Alternative Alzheimer's Disease Therapies
The primary alternatives to Blarcamesine in the Alzheimer's drug development pipeline are monoclonal antibodies that target amyloid-beta, such as Lecanemab (Leqembi) and Donanemab. The key genetic biomarker for these therapies is the Apolipoprotein E (APOE) ε4 allele.
| Feature | Blarcamesine | Lecanemab (Leqembi) & Donanemab |
| Primary Target | SIGMAR1 | Amyloid-beta plaques |
| Primary Biomarker | SIGMAR1 and COMT variants | APOE ε4 allele status |
| Biomarker Role | Predicts efficacy; wild-type SIGMAR1 associated with better response.[3][5] | Predicts both efficacy and risk of side effects (ARIA).[8][9] |
Quantitative Comparison of Efficacy Based on Biomarker Status
Blarcamesine (Phase IIb/III Study at 48 weeks) [3][5][6][10]
| Patient Group (by SIGMAR1 genotype) | Metric | Reduction in Clinical Decline vs. Placebo | p-value |
| Intent-to-Treat (All Patients) | ADAS-Cog13 | 36.3% | 0.008 |
| CDR-SB | 27.6% | 0.010 | |
| Wild-Type SIGMAR1 | ADAS-Cog13 | 49.8% | 0.015 |
| CDR-SB | 33.7% | 0.012 | |
| SIGMAR1 Variant Carrier | ADAS-Cog13 | Not statistically significant | 0.2254 |
| CDR-SB | Not statistically significant | 0.4485 |
Lecanemab (Clarity AD Study at 18 months) [11][12]
| Patient Group (by APOE ε4 status) | Metric | Change from Baseline vs. Placebo (points) |
| All Participants | CDR-SB | -0.45 |
| APOE ε4 Non-carriers | CDR-SB | -0.54 |
| APOE ε4 Heterozygotes | CDR-SB | -0.42 |
| APOE ε4 Homozygotes | CDR-SB | -0.35 |
Donanemab (TRAILBLAZER-ALZ 2 at 76 weeks) [8][9]
| Patient Group (by APOE ε4 status) | Metric | Slowing of Decline vs. Placebo (iADRS) |
| APOE ε4 Carriers | iADRS | 35% to 38% |
| APOE ε4 Non-carriers | iADRS | 35% to 38% |
Conclusion
The use of genetic biomarkers to predict patient response is a critical component of modern drug development in Alzheimer's disease. Blarcamesine's association with SIGMAR1 and COMT variants offers a distinct predictive model compared to the APOE ε4-focused strategy for amyloid-targeting monoclonal antibodies. The data suggests that patients with a wild-type SIGMAR1 gene may derive a more significant benefit from Blarcamesine, highlighting the potential for a personalized treatment approach. For researchers and clinicians, these findings underscore the importance of genetic screening in future clinical trials and, eventually, in clinical practice to optimize therapeutic outcomes for patients with Alzheimer's disease. Further research, including head-to-head comparative trials, is needed to fully elucidate the relative efficacy of these biomarker-guided treatment strategies.
References
- 1. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2-73) Phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arianapharma.com [arianapharma.com]
- 3. anavex.com [anavex.com]
- 4. arianapharma.com [arianapharma.com]
- 5. neurologylive.com [neurologylive.com]
- 6. New Findings Related to Blarcamesine Treatment for People with Alzheimer Disease Presented at AAIC 2025 - - Practical Neurology [practicalneurology.com]
- 7. anavex.com [anavex.com]
- 8. medscape.com [medscape.com]
- 9. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leqembihcp.com [leqembihcp.com]
- 12. Four-Year Clarity-AD Data Show Slower Clinical Decline with Leqembi Treatment - - Practical Neurology [practicalneurology.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Blarcamesine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Blarcamesine Hydrochloride (also known as Anavex 2-73) is a critical component of laboratory safety and regulatory adherence.[1] This guide provides a procedural, step-by-step approach to the proper disposal of this compound, minimizing environmental impact and ensuring personnel safety.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area or a designated fume hood to prevent inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to avoid skin and eye contact.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or dust.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or if dust is generated.[1] |
| Body Protection | Laboratory coat | To protect personal clothing and skin from contamination.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, in accordance with all applicable federal, state, and local regulations.[1] Discharging the chemical into sewers or the environment is not advised.
Methodology for Waste Segregation and Collection:
-
Identify Waste: Characterize all waste streams containing this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Spill cleanup materials.
-
Solutions containing the compound.
-
-
Containment of Solid Waste:
-
Place all solid this compound waste into a clearly labeled, durable, and sealable container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.
-
-
Containment of Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
If necessary, absorb liquid waste with a non-reactive absorbent material like diatomite or universal binders before placing it in the solid waste container.[1]
-
-
Decontamination of Surfaces and Equipment:
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound.
-
Scrubbing with alcohol is a recommended method for decontamination.[1]
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials, pending collection by a licensed waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
References
Personal protective equipment for handling Blarcamesine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Blarcamesine Hydrochloride is paramount. This guide provides immediate safety, logistical, and disposal information based on the compound's known hazards.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment based on the potential routes of exposure.
| Area of Protection | Required PPE | Specification and Use |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement. For extended contact, consider double-gloving or using gloves with a higher level of chemical resistance.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent contact with skin. |
| Respiratory Protection | Suitable Respirator | To be used in the absence of adequate ventilation or when handling the powder outside of a contained system to avoid inhaling dust.[1] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1] |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with the solid form, to minimize inhalation risks. An accessible safety shower and eyewash station are mandatory.[1]
-
Handling Practices : Avoid creating dust when handling the solid compound.[1] Prevent all contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling.
-
Storage : Keep the container tightly sealed in a cool, well-ventilated place.[1]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
-
Spill Response : In the case of a spill, evacuate personnel from the immediate area.[1] Wear full PPE, including respiratory protection, before attempting to clean the spill.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material.[1]
-
Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the chemical to enter drains or watercourses.[1] Unless confirmed to be non-hazardous by institutional safety personnel, all chemical waste should be treated as hazardous.[3]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
